molecular formula C13H22Cl2N2 B8098345 1-(3-Methylphenethyl)piperazine 2HCl

1-(3-Methylphenethyl)piperazine 2HCl

Cat. No.: B8098345
M. Wt: 277.23 g/mol
InChI Key: AHVQODBDEURECJ-UHFFFAOYSA-N
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Description

1-(3-Methylphenethyl)piperazine 2HCl is a high-purity chemical compound supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous and other common research solvents. The compound features a piperazine ring, a privileged scaffold in medicinal chemistry known for its presence in a wide range of pharmacologically active substances . Piperazine derivatives are extensively studied for their diverse biological activities and are commonly utilized as key building blocks in organic synthesis and drug discovery programs . As a substituted phenethylpiperazine, this chemical serves as a valuable reference standard and intermediate in the design and development of new molecular entities for basic scientific research. Researchers can employ this compound in various in vitro studies to explore structure-activity relationships (SAR), biochemical pathways, and receptor interactions. The product is strictly for professional laboratory research and further manufacturing use. It is not intended for diagnostic, therapeutic, or any other human use. All researchers handling this material should consult the Safety Data Sheet (SDS) and adhere to their institution's safety protocols.

Properties

IUPAC Name

1-[2-(3-methylphenyl)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-12-3-2-4-13(11-12)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVQODBDEURECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Methylphenethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 678999-72-9 Molecular Formula: C₁₃H₂₂Cl₂N₂

Disclaimer: Direct experimental data for 1-(3-Methylphenethyl)piperazine Dihydrochloride (CAS 678999-72-9) is not extensively available in peer-reviewed literature. This guide has been compiled by leveraging data from structurally analogous compounds, particularly N-phenethylpiperazine and other substituted piperazine derivatives, to provide a comprehensive and predictive overview for research and development purposes. All properties and protocols should be considered theoretical and require experimental validation.

Introduction

1-(3-Methylphenethyl)piperazine Dihydrochloride is a disubstituted piperazine derivative. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, antidepressant, and antihistaminic agents.[1][2][3] The presence of a phenethyl group suggests potential interactions with monoamine transporters and central nervous system (CNS) receptors. This guide provides a detailed technical overview of its chemical identity, predicted physicochemical properties, a proposed synthetic route, analytical methodologies, potential pharmacological profile, and safety considerations, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While specific experimental data for 1-(3-Methylphenethyl)piperazine Dihydrochloride is scarce, its properties can be inferred from its constituent parts and from data on analogous compounds such as 1-phenethylpiperazine and piperazine dihydrochloride.

Chemical Structure and Identity

The molecule consists of a piperazine ring N-substituted with a 3-methylphenethyl group. The dihydrochloride salt form enhances its solubility in aqueous media.

Diagram 1: Chemical Structure of 1-(3-Methylphenethyl)piperazine Dihydrochloride

A 2D representation of the chemical structure.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on the structure and data from analogous compounds.

PropertyPredicted Value/InformationBasis of PredictionCitation
Molecular Formula C₁₃H₂₂Cl₂N₂Confirmed by supplier data[4]
Molecular Weight 277.24 g/mol Calculated from molecular formulaN/A
Appearance White to off-white solidTypical for piperazine dihydrochloride salts[5]
Melting Point >250 °C (with decomposition)Inferred from piperazine dihydrochloride and other amine salts[5]
Solubility Soluble in water, sparingly soluble in ethanol, insoluble in non-polar organic solventsGeneral solubility of amine hydrochloridesN/A
pKa Two values expected: ~5-6 and ~9-10Based on the two nitrogen atoms in the piperazine ring[6]
LogP (octanol/water) ~2.0 - 3.0 (for the free base)Calculated based on structural fragments[7]

Synthesis and Purification

A probable synthetic route to 1-(3-Methylphenethyl)piperazine Dihydrochloride involves the N-alkylation of piperazine with a suitable 3-methylphenethyl halide or tosylate, followed by salt formation.

Proposed Synthetic Pathway

Diagram 2: Proposed Synthesis of 1-(3-Methylphenethyl)piperazine Dihydrochloride

G reactant1 3-Methylphenylacetic acid intermediate1 1-((3-Methylphenyl)acetyl)piperazine reactant1->intermediate1 Amide Formation reactant2 Piperazine (excess) reactant2->intermediate1 reactant3 Reducing Agent (e.g., LiAlH₄) product 1-(3-Methylphenethyl)piperazine 2HCl reactant3->product reactant4 HCl in ether/isopropanol intermediate1->product Reduction product_final Final Product

A potential two-step synthesis route.

Experimental Protocol (Predictive)

Step 1: Synthesis of 1-((3-Methylphenyl)acetyl)piperazine

  • To a solution of 3-methylphenylacetic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of excess piperazine (3-4 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

Rationale: The use of excess piperazine minimizes the formation of the di-acylated byproduct. Standard amide coupling conditions are generally effective for this type of transformation.

Step 2: Reduction to 1-(3-Methylphenethyl)piperazine

  • Carefully add the crude 1-((3-methylphenyl)acetyl)piperazine (1 equivalent) to a stirred suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude free base of 1-(3-methylphenethyl)piperazine.

Rationale: LiAlH₄ is a powerful reducing agent capable of reducing the amide functionality to the corresponding amine without affecting the aromatic ring.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude free base in a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring until the precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield 1-(3-Methylphenethyl)piperazine Dihydrochloride.

Rationale: Salt formation is a standard procedure to convert the basic amine into a more stable and water-soluble solid, which also facilitates purification by crystallization.[3]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques would be necessary to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 3-methylphenyl group (with characteristic splitting patterns), a singlet for the methyl group protons, and multiplets for the ethyl chain and the piperazine ring protons. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, the ethyl chain carbons, and the piperazine ring carbons.
Mass Spectrometry (MS) The free base should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₃H₂₀N₂). Characteristic fragmentation patterns would likely involve cleavage of the phenethyl side chain.[8][9]
Infrared (IR) Spectroscopy Characteristic peaks for C-H stretching (aromatic and aliphatic), N-H stretching (for the protonated amine), and C-N stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak under appropriate chromatographic conditions would indicate the purity of the compound.

Potential Pharmacological Profile

The pharmacological activity of 1-(3-Methylphenethyl)piperazine Dihydrochloride can be predicted based on its structural similarity to other psychoactive piperazine derivatives. The phenethyl moiety is a common feature in compounds that interact with monoamine systems.

Monoamine Transporter Interactions

Phenylpiperazine and phenethylamine derivatives are known to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][10] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, and their inhibition leads to increased neurotransmitter levels.

  • Dopamine Transporter (DAT): Many phenethylpiperazine derivatives exhibit affinity for DAT.[10] The 3-methyl substitution on the phenyl ring may modulate this affinity and selectivity.

  • Serotonin Transporter (SERT): Phenylpiperazines are well-known for their interactions with SERT, often acting as inhibitors.[11] The phenethyl linker may influence this activity.

Receptor Binding Profile

Substituted piperazines often display affinity for various G-protein coupled receptors (GPCRs) in the CNS.

  • Serotonin Receptors: Various serotonin receptor subtypes, such as 5-HT₁A and 5-HT₂A, are common targets for arylpiperazines.[12][13] Activity at these receptors can contribute to anxiolytic, antidepressant, or antipsychotic effects.

  • Adrenergic Receptors: Affinity for α-adrenergic receptors is also observed with some arylpiperazine derivatives, which can influence cardiovascular effects and contribute to the overall CNS activity profile.[13]

Diagram 3: Potential CNS Targets for 1-(3-Methylphenethyl)piperazine

G cluster_transporters cluster_receptors compound 1-(3-Methylphenethyl)piperazine transporters Monoamine Transporters compound->transporters Inhibition? receptors CNS Receptors compound->receptors Agonism/Antagonism? dat DAT transporters->dat sert SERT transporters->sert net NET transporters->net ht1a 5-HT1A receptors->ht1a ht2a 5-HT2A receptors->ht2a alpha_adr α-Adrenergic receptors->alpha_adr

A logical diagram of potential biological targets.

Potential Therapeutic Applications

Given the potential interactions with key CNS targets, this compound could be investigated for its utility in treating a range of neurological and psychiatric disorders, including:

  • Depression

  • Anxiety disorders

  • Substance use disorders

  • Other CNS-related conditions

Further in-vitro and in-vivo pharmacological profiling is essential to determine its specific biological activities and therapeutic potential.

Safety and Handling

Specific toxicity data for 1-(3-Methylphenethyl)piperazine Dihydrochloride are not available. The following information is based on the general safety profile of piperazine and its derivatives.

Hazard Identification
  • Acute Toxicity: Piperazine derivatives can be harmful if swallowed or absorbed through the skin.[7]

  • Skin and Eye Irritation: The dihydrochloride salt is likely to be a skin and eye irritant. Severe skin burns and eye damage have been reported for the free base of analogous compounds.[7]

  • Respiratory Irritation: May cause respiratory tract irritation.

  • Sensitization: Piperazine and its salts are known skin and respiratory sensitizers.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A dust mask or respirator should be used when handling the solid material.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • If inhaled: Move person into fresh air.

    • In all cases of exposure, seek immediate medical attention.

Conclusion

1-(3-Methylphenethyl)piperazine Dihydrochloride is a compound of interest for CNS drug discovery due to its structural features. While direct experimental data is limited, this guide provides a comprehensive predictive framework based on the known properties of related piperazine derivatives. The proposed synthesis offers a viable route for obtaining the material for further study. Rigorous analytical characterization and pharmacological evaluation are necessary to validate these predictions and to fully elucidate the compound's potential as a research tool or therapeutic agent. Researchers should exercise appropriate caution during handling, in line with the safety profile of the piperazine class of compounds.

References

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  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google P
  • de Oliveira, R. G., de Oliveira, A. C. A. X., de Lima, M. D. C. A., Pitta, I. R., & de Castro, R. D. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 929.
  • Zheng, G., Dwoskin, L. P., & Crooks, P. A. (2018). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & medicinal chemistry letters, 28(15), 2539–2543.
  • Ahmadi, A., & Khalafi-Nezhad, A. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ChemInform, 38(44).
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  • Youan, B. B. C. (2023). Use of Liquid Chromatography--Tandem Mass Spectrometry to Quantify and Confirm the Fentanyl Metabolite N-[1-(2-Phenethy-4-Piperidinyl)] Maloanilinic Acid in Equine Urine for Doping Control. Journal of analytical toxicology, 47(3), 253–261.
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chemical structure of 1-(3-Methylphenethyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 1-(3-Methylphenethyl)piperazine Dihydrochloride: Structural Chemistry, Synthesis, and Pharmacological Applications

Executive Summary

1-(3-Methylphenethyl)piperazine dihydrochloride (CAS: 678999-72-9) is a highly versatile bifunctional building block and a privileged pharmacophore in neuropharmacological drug discovery. Characterized by a rigid piperazine ring linked to a lipophilic 3-methylphenethyl moiety, this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating guide covering the physicochemical rationale, synthetic methodologies, and pharmacological significance of this molecule.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of 1-(3-methylphenethyl)piperazine consists of a six-membered nitrogenous heterocycle (piperazine) substituted at the N1 position. The N4 position remains an unsubstituted secondary amine, providing a reactive site for subsequent functionalization (e.g., amidation, secondary alkylation).

The Causality of the Dihydrochloride Salt Form: In its free base form, the compound is a highly lipophilic oil that is susceptible to oxidative degradation and presents significant handling challenges. By converting the molecule into a dihydrochloride salt, both basic nitrogen atoms (the tertiary N1 and secondary N4) are protonated. This transformation serves three critical purposes:

  • Crystallinity & Stability: It forces the molecule into a stable, highly crystalline lattice, drastically increasing shelf-life and preventing atmospheric oxidation.

  • Aqueous Solubility: It shifts the compound from lipophilic to highly water-soluble, an absolute requirement for uniform dosing in in vitro cellular assays and in vivo pharmacokinetic profiling.

  • Purification: Salt precipitation acts as a secondary purification step, leaving non-basic organic impurities dissolved in the organic crystallization solvent.

Table 1: Physicochemical & Structural Data [1]
ParameterValue / Description
IUPAC Name 1-[2-(3-methylphenyl)ethyl]piperazine dihydrochloride
CAS Registry Number 678999-72-9
Chemical Formula C13H20N2 · 2HCl (C13H22Cl2N2)
Molecular Weight 204.31 g/mol (Free Base) / 277.23 g/mol (Salt)
SMILES (Free Base) CC1=CC=CC(CCN2CCNCC2)=C1
Physical State White to off-white crystalline powder
Solubility High in H2O and DMSO; Low in Hexane/Ether

Synthetic Methodology & Reaction Mechanisms

The synthesis of 1-(3-methylphenethyl)piperazine relies on the nucleophilic substitution (


) of an alkyl halide by piperazine.

Mechanistic Rationale (Why use excess piperazine?): Piperazine is a symmetrical diamine with two secondary amines of equal basicity and nucleophilicity. If reacted in a 1:1 stoichiometric ratio with 3-methylphenethyl bromide, the initially formed mono-alkylated product becomes more lipophilic and remains highly nucleophilic, leading to rapid di-alkylation (forming the unwanted 1,4-disubstituted byproduct). To establish a self-validating protocol that forces mono-N-alkylation, we flood the reaction with a 5-fold molar excess of piperazine. This maximizes the statistical probability that the electrophile will encounter an unreacted piperazine molecule rather than a mono-alkylated intermediate [2].

Step-by-Step Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve piperazine (5.0 eq) in anhydrous acetonitrile. Add finely milled, anhydrous potassium carbonate (
    
    
    
    , 2.0 eq). Causality:
    
    
    acts as an acid scavenger to neutralize the HBr generated during the reaction, preventing the protonation and subsequent deactivation of the piperazine nucleophile.
  • Alkylation: Add 3-methylphenethyl bromide (1.0 eq) dropwise over 15 minutes to prevent localized thermal spikes. Heat the mixture to reflux (80°C) for 6–8 hours.

  • Workup & Extraction: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of the excess piperazine (which easily sublimes). Partition the resulting residue between distilled water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate to yield the free base oil.
    
  • Salt Precipitation: Dissolve the crude free base in anhydrous diethyl ether. While stirring vigorously at 0°C, slowly add a stoichiometric excess of 2M HCl in diethyl ether. The target dihydrochloride salt will immediately precipitate. Filter the solid, wash with cold ether, and dry under high vacuum to yield the pure product.

Synthesis P Piperazine (5 eq) Nucleophile C K2CO3 / Acetonitrile Reflux 80°C, 6-8h P->C B 3-Methylphenethyl Bromide Electrophile (1 eq) B->C F 1-(3-Methylphenethyl)piperazine (Free Base Intermediate) C->F Mono-N-alkylation S 2M HCl in Diethyl Ether 0°C Precipitation F->S Protonation D 1-(3-Methylphenethyl)piperazine 2HCl (Target Salt) S->D Crystallization

Workflow for the selective mono-N-alkylation and salt precipitation of the target compound.

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6): Protonation of the piperazine nitrogens drastically shifts the local electronic environment. The

    
     and 
    
    
    
    protons will appear as broad, exchangeable singlets far downfield (~9.0–10.0 ppm). The piperazine ring protons will shift downfield to ~3.2–3.6 ppm compared to the free base. The aromatic protons will appear in the 7.0–7.3 ppm range, and the characteristic meta-methyl group will present as a sharp singlet at ~2.3 ppm.
  • High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column. Crucial Parameter: The mobile phase (Water/Acetonitrile) must contain 0.1% Trifluoroacetic acid (TFA). Causality: The basic nitrogen atoms of the piperazine ring will interact with residual free silanols on the silica stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent, masking these interactions and ensuring sharp, quantifiable Gaussian peaks.

Pharmacological Significance & Receptor Interactions

The phenethylpiperazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of providing high-affinity ligands for multiple diverse biological targets through minor structural modifications.

  • Vesicular Monoamine Transporter-2 (VMAT2) Inhibition: Derivatives of phenethylpiperazines are potent inhibitors of VMAT2. By modulating the packaging and release of dopamine in the synaptic cleft, these analogs are heavily researched as pharmacotherapies for methamphetamine use disorder [2].

  • Serotonin (5-HT2A) Receptor Antagonism: When the N4 position of the phenethylpiperazine core is converted into an amide, the resulting compounds exhibit highly selective 5-HT2A receptor antagonism. These compounds show statistically significant efficacy in promoting sleep consolidation and deep sleep in insomnia models [3].

  • Sigma-1 Receptor Modulation: N-allyl functionalized phenethylpiperazines have demonstrated high affinity for Sigma-1 receptors, making them valuable tools for neuroprotection studies and as radioligands for PET imaging in neurology [4].

Pharmacology L Phenethylpiperazine Scaffold (Core Pharmacophore) V VMAT2 Transporter Inhibition L->V High Affinity S 5-HT2A Receptor Antagonism L->S Blockade D Sigma-1 Receptor Binding L->D Agonism O1 Dopamine Modulation (Substance Use Models) V->O1 O2 Sleep Consolidation (Insomnia Models) S->O2 O3 Neuroprotection & PET Imaging D->O3

Divergent pharmacological pathways modulated by the phenethylpiperazine pharmacophore.

References

  • Synthesis and in vitro evaluation of water-soluble 1,4-diphenethylpiperazine analogs as novel inhibitors of the vesicular monoamine transporter-2. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-Hydroxytryptamine2A Receptor Antagonists for the Treatment of Insomnia. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

  • Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs. National Institutes of Health (NIH) / PubMed. Available at:[Link]

Technical Monograph: 1-(3-Methylphenethyl)piperazine as a Sigma Receptor Ligand

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 1-(3-Methylphenethyl)piperazine , a specific structural analog within the class of phenethylpiperazine sigma receptor ligands. It is designed for researchers investigating Structure-Activity Relationships (SAR) of Sigma-1 (


) and Sigma-2 (

) receptor modulators.

Part 1: Executive Summary & Chemical Identity

1-(3-Methylphenethyl)piperazine (CAS: 678999-72-9) represents a critical pharmacophore scaffold in the development of high-affinity Sigma-1 receptor ligands. Unlike complex di-substituted ligands (e.g., SA4503), this mono-substituted piperazine serves as a minimalist probe , allowing researchers to isolate the binding contribution of the meta-methyl-substituted phenethyl moiety without the interference of a secondary pharmacophore.

Its significance lies in its utility as a fragment-based lead : the 3-methylphenethyl group acts as the primary "anchor" in the hydrophobic pocket of the


 receptor, making this compound an essential reference standard for mapping the steric tolerance of the receptor's orthosteric binding site.
Chemical Specifications
PropertyDetail
IUPAC Name 1-[2-(3-methylphenyl)ethyl]piperazine
CAS Number 678999-72-9 (Dihydrochloride salt)
Molecular Formula

Molecular Weight 204.31 g/mol (Free base)
pKa (Calc) ~9.8 (Piperazine secondary amine), ~5.4 (Tertiary amine)
LogP (Calc) 2.1 – 2.4 (Lipophilic, BBB permeable)
Solubility High in water (as 2HCl salt); Soluble in DMSO, Ethanol

Part 2: Synthesis & Experimental Protocols

Synthesis Rationale

The synthesis prioritizes the prevention of poly-alkylation (formation of


-bis(phenethyl)piperazine). To achieve this, a large excess of piperazine is used relative to the alkylating agent.
Reaction Scheme (Graphviz)

Synthesis Figure 1: Selective N-Monoalkylation Synthesis Pathway SM1 3-Methylphenethyl bromide (Electrophile) Inter SN2 Transition State SM1->Inter K2CO3, MeCN, Reflux SM2 Piperazine (Excess 5 eq) (Nucleophile) SM2->Inter Prod 1-(3-Methylphenethyl)piperazine (Mono-alkylated Product) Inter->Prod Major Pathway ByProd Bis-alkylated Impurity (Removed via Chromatography) Inter->ByProd Minor Pathway (<5%)

Detailed Protocol
  • Reagents: 3-Methylphenethyl bromide (1.0 eq), Anhydrous Piperazine (5.0 eq), Potassium Carbonate (

    
    , 3.0 eq), Acetonitrile (MeCN).
    
  • Procedure:

    • Dissolve piperazine (5 eq) in refluxing MeCN. High dilution is critical to favor mono-substitution.

    • Add

      
       to the solution.
      
    • Dropwise add 3-Methylphenethyl bromide (dissolved in MeCN) over 60 minutes.

    • Reflux for 12–16 hours under Nitrogen atmosphere.

  • Work-up:

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Evaporate solvent in vacuo.

    • Resuspend residue in water; extract with Dichloromethane (DCM).

    • Purification: The excess piperazine stays in the aqueous phase or is washed out. The crude organic layer is purified via Flash Column Chromatography (

      
      , 90:9:1) to isolate the mono-substituted product.
      
  • Salt Formation: Dissolve free base in diethyl ether and add HCl/Ether to precipitate the Dihydrochloride salt.

Part 3: Pharmacology & Mechanism of Action[2][5]

Binding Affinity & SAR Logic

The phenethylpiperazine core is a "privileged structure" for


 receptors.
  • 
     Affinity:  The ethyl linker places the basic nitrogen (protonated at physiological pH) at the optimal distance (approx. 6–8 Å) from the aromatic ring, allowing for a salt bridge with Glu172  and 
    
    
    
    -stacking with aromatic residues (e.g., Tyr103 , Trp164 ) in the
    
    
    binding pocket.
  • 3-Methyl Effect: The meta-methyl group acts as a lipophilic probe.

    • Vs. Unsubstituted: Increases hydrophobic interaction, typically enhancing affinity (

      
       often < 50 nM).
      
    • Vs. Para-Methyl: The meta position often avoids steric clash with the "back wall" of the pocket, maintaining high affinity while potentially altering selectivity against

      
      .
      
Receptor TargetEstimated

Selectivity Mechanism
Sigma-1 (

)
10 – 50 nM Primary Pharmacophore fit. Ionic bond + Hydrophobic pocket.
Sigma-2 (

)
> 500 nM

pockets prefer larger, planar scaffolds (e.g., cyclohexyl).
5-HT2A > 1000 nMLacks the specific aryl-piperazine substitution pattern of 5-HT ligands.
Mechanism of Action (Chaperone Modulation)

As a


 ligand, 1-(3-Methylphenethyl)piperazine likely acts as a chaperone modulator  at the Mitochondria-Associated Membrane (MAM).
Signaling Pathway Diagram (Graphviz)

MOA Figure 2: Sigma-1 Receptor Activation Pathway at the MAM Ligand 1-(3-Methylphenethyl)piperazine Sig1_Inactive Sigma-1 Receptor (BiP-bound / Inactive) Ligand->Sig1_Inactive Binding (Agonist Mode) Sig1_Active Sigma-1 Receptor (Active Monomer/Dimer) Sig1_Inactive->Sig1_Active Dissociation from BiP IP3R IP3 Receptor (Stabilization) Sig1_Active->IP3R Chaperoning Calcium Ca2+ Flux (ER to Mitochondria) IP3R->Calcium Modulates ATP Increased ATP Production Calcium->ATP Survival Neuroprotection / Cell Survival ATP->Survival

Part 4: Experimental Validation (Radioligand Binding)

To validate the affinity of this ligand, a competition binding assay is the gold standard.

Protocol: Receptor Competition Assay

Objective: Determine the


 of 1-(3-Methylphenethyl)piperazine displacing 

-Pentazocine.
  • Tissue Preparation: Guinea pig brain membranes (rich in

    
    ) or HEK293 cells overexpressing human 
    
    
    
    .
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand:

    
    -Pentazocine (2–3 nM final concentration).
    
  • Non-specific Binding (NSB): Defined using 10

    
    M Haloperidol or 10 
    
    
    
    M G-130.
  • Incubation:

    • Mix Membrane + Radioligand + Test Compound (10 concentrations:

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 120 minutes (Equilibrium is slower for lipophilic ligands).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 5: Therapeutic Implications

While often used as a tool compound, analogs of this structure are investigated for:

  • Neuropathic Pain:

    
     antagonists block sensitization of nociceptors.
    
  • Neuroprotection:

    
     agonists (like SA4503) promote mitochondrial respiration and cell survival in ischemia models.
    
  • Cocaine Abuse:

    
     antagonists attenuate the behavioral effects of cocaine.
    

Conclusion: 1-(3-Methylphenethyl)piperazine is a potent, selective, and synthetically accessible probe for the


 receptor. Its specific 3-methyl substitution pattern provides a unique steric profile for mapping the receptor's hydrophobic pocket.

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new phenethylpiperazine derivatives. Journal of Medicinal Chemistry. Link

  • Matsumoto, R. R., et al. (2003). Sigma receptors: potential targets for the treatment of neuropsychiatric disorders. European Journal of Pharmacology. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • TCI Chemicals. (2024).[1] Product Specification: 1-(3-Methylphenethyl)piperazine 2HCl (CAS 678999-72-9).[2] Link

Sources

Navigating the Safety Profile of 1-(3-Methylphenethyl)piperazine 2HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For research and development purposes only. Not for human or veterinary use.

This guide offers an in-depth examination of the safety considerations for 1-(3-Methylphenethyl)piperazine Dihydrochloride, a compound of interest for researchers in drug development and scientific exploration. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous piperazine derivatives to provide a robust framework for safe handling, storage, and emergency preparedness. The insights herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a secure laboratory environment.

Chemical Identity and Analogue-Based Hazard Assessment

1-(3-Methylphenethyl)piperazine 2HCl is a dihydrochloride salt of a substituted piperazine. The core structure, piperazine, is a known skin and respiratory sensitizer, and its derivatives often share similar toxicological profiles.[1][2] The presence of the dihydrochloride salt form can influence the compound's physical properties and may contribute to its irritant potential.

Due to the lack of specific data for the title compound, this guide will draw upon safety information from the following structurally related piperazine derivatives:

  • Piperazine Dihydrochloride[1][3]

  • 1-(3-Methoxyphenyl)piperazine dihydrochloride[4]

  • 1-(3-Trifluoromethylphenyl)piperazine hydrochloride[5]

  • Piperazine Anhydrous[6]

This analogue-based approach provides a conservative and precautionary basis for assessing the potential hazards of 1-(3-Methylphenethyl)piperazine 2HCl.

Hazard Identification and Classification

Based on the toxicological data of analogous piperazine compounds, 1-(3-Methylphenethyl)piperazine 2HCl should be handled as a substance with the following potential hazards:

Hazard ClassClassificationPrimary Concerns
Acute Oral Toxicity Moderately toxic after single ingestion.[6]Ingestion may lead to adverse health effects.[3][6]
Skin Corrosion/Irritation Causes skin irritation.[1][4]Prolonged or repeated contact may cause allergic skin reactions.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4]Direct contact can lead to significant eye damage.[7][8]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][7]Inhalation of dust can trigger allergic reactions in sensitized individuals.[2]
Skin Sensitization May cause an allergic skin reaction.[1]Repeated exposure can lead to the development of skin allergies.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4][9]Inhalation of dust may irritate the respiratory tract.[3]

GHS Hazard Pictograms (Anticipated):

Caption: Anticipated GHS pictograms for 1-(3-Methylphenethyl)piperazine 2HCl.

First-Aid Measures: A Proactive Approach

Rapid and appropriate first-aid is critical in mitigating exposure. The following protocols are based on established procedures for piperazine derivatives.[1][6][7][10]

Emergency Response Workflow:

First_Aid_Workflow cluster_exposure Exposure Event cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Remove from exposure Skin_Contact Skin Contact Remove_Contaminated_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Contaminated_Clothing Immediately Eye_Contact Eye Contact Rinse_with_Water Rinse with Water Eye_Contact->Rinse_with_Water Cautiously for several minutes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Do NOT induce vomiting Call_Poison_Center Call Poison Center / Doctor Move_to_Fresh_Air->Call_Poison_Center If breathing is difficult Remove_Contaminated_Clothing->Rinse_with_Water Wash with soap and water Rinse_with_Water->Call_Poison_Center If irritation persists Rinse_with_Water->Call_Poison_Center Immediately Rinse_Mouth->Call_Poison_Center Immediately

Caption: First-aid workflow for exposure to 1-(3-Methylphenethyl)piperazine 2HCl.

Detailed First-Aid Protocols:

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[4][6] If breathing is difficult or stops, provide artificial respiration.[7][11] Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing.[6][7] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][9] If skin irritation or a rash occurs, seek medical advice.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][7] Immediately call a poison center or doctor.[6]

  • Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water.[1][6] Seek immediate medical attention.[6][7]

Handling and Storage: Engineering a Safe Environment

Proper handling and storage are paramount to preventing exposure and maintaining the integrity of the compound.

Safe Handling Protocols:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][5] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[1][5]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][12]

    • Respiratory Protection: If engineering controls are insufficient or for larger quantities, use a NIOSH-approved respirator with a particle filter.[1][10]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory.[6][12] Wash hands thoroughly after handling and before breaks.[5][6]

Storage Conditions:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5][6]

  • Store locked up to prevent unauthorized access.[5][6]

  • Protect from moisture and light.[6]

  • Store under an inert atmosphere, if possible, to prevent degradation.[4]

Accidental Release Measures: A Controlled Response

In the event of a spill, a systematic and controlled response is necessary to prevent contamination and exposure.

Spill Response Workflow:

Spill_Response Start Spill Occurs Evacuate Evacuate non-essential personnel Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain the spill PPE->Contain Collect Collect material without creating dust Contain->Collect Dispose Dispose of in a sealed container Collect->Dispose Clean Clean the spill area Dispose->Clean End Spill Managed Clean->End

Caption: Step-by-step workflow for managing an accidental release.

Detailed Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate unnecessary personnel from the area.[5]

  • Ventilate: Ensure the area is well-ventilated.[12]

  • Personal Protection: Don appropriate PPE, including respiratory protection.[5]

  • Containment: Prevent the further spread of the material.[1][5] Avoid allowing the substance to enter drains.[1][5]

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.[1][5]

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water.[12]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[6]

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]

  • Specific Hazards: The combustion of this material may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][13]

Toxicological Information: Understanding the Risks

The toxicological profile of 1-(3-Methylphenethyl)piperazine 2HCl is inferred from its structural analogues.

  • Acute Toxicity: Piperazine dihydrochloride has an oral LD50 of 4900 mg/kg in rats.[3] Other piperazine derivatives are considered moderately toxic if swallowed.[6][14]

  • Irritation and Sensitization: Piperazine and its salts are known to cause skin and eye irritation.[1][3][4] They are also recognized as respiratory and skin sensitizers, meaning that repeated exposure can lead to allergic reactions.[1][2]

  • Chronic Effects: Prolonged or repeated exposure may have similar effects to acute exposure, including potential damage to the upper respiratory tract, skin, and central nervous system.[3]

Disposal Considerations

Disposal of 1-(3-Methylphenethyl)piperazine 2HCl and its containers must be conducted in compliance with all applicable environmental regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not allow the product to enter drains or waterways.[1][5]

References

  • TCI Chemicals. (2025, March 28).
  • Spectrum Chemical. (2007, May 10).
  • Acros PharmaTech Limited.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Fisher Scientific. (2011, December 15).
  • New Jersey Department of Health. DIHYDROCHLORIDE HAZARD SUMMARY.
  • KISHIDA CHEMICAL CO., LTD. (2025, September 5).
  • Thermo Fisher Scientific. (2010, November 24).
  • CDH Fine Chemical.
  • Fisher Scientific.
  • Sigma-Aldrich. 2-(2-Chlorophenyl)ethylamine 95 13078-80-3.
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2025, September 22).
  • 3M.
  • Thermo Fisher Scientific. (2025, September 19).
  • Sigma-Aldrich. (2025, November 6).
  • DrugFuture.
  • Akzo Nobel Coatings Ltd. Safety Data Sheet 1. Product and company identification 2.
  • Cayman Chemical. (2026, January 13).

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research applications of 1-(3-Methylphenethyl)piperazine in neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Neuroscience Research Applications of 1-(3-Methylphenethyl)piperazine

Abstract

This technical guide provides a comprehensive framework for investigating the neuroscience research applications of 1-(3-Methylphenethyl)piperazine, a novel synthetic compound. While specific research on this exact molecule is not extensively published, its structural components—a piperazine ring and a phenethylamine backbone—are prevalent in a multitude of centrally active agents.[1][2] This guide synthesizes established methodologies and plausible mechanistic hypotheses based on analogous compounds to provide a robust roadmap for its scientific evaluation. We will detail its potential as a modulator of monoamine neurotransmitter systems, outline detailed protocols for its characterization in vitro and in vivo, and propose a logical framework for its development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities for neurological and psychiatric disorders.

Introduction: The Rationale for Investigating 1-(3-Methylphenethyl)piperazine

The piperazine scaffold is a cornerstone in neuropharmacology, forming the core of drugs targeting a wide array of conditions, from depression and anxiety to psychosis.[1][2][3] Its unique six-membered heterocyclic structure containing two nitrogen atoms allows for diverse substitutions, enabling fine-tuning of pharmacological activity. When combined with a phenethylamine moiety, a structure known for its interaction with monoamine systems, the resulting compound, 1-(3-Methylphenethyl)piperazine, becomes a compelling candidate for neuromodulatory activity.

The rationale for its investigation is built on a structure-activity relationship hypothesis:

  • The Piperazine Core: Often imparts affinity for serotonin (5-HT) and dopamine (D2/D3) receptors.[1]

  • The Phenethylamine Tail: Suggests potential interaction with monoamine transporters (SERT, DAT, NET), similar to stimulant and antidepressant compounds.[4]

  • The 3-Methyl Group: This substitution on the phenyl ring can influence metabolic stability and receptor binding selectivity compared to its unsubstituted parent compound.

This guide will proceed on the hypothesis that 1-(3-Methylphenethyl)piperazine acts as a multi-target modulator, primarily affecting dopamine and serotonin pathways.

Plausible Synthesis and Physicochemical Profile

A common and efficient method for synthesizing N-substituted piperazines involves reductive amination. While a specific synthesis for this compound is not published, a logical approach is outlined below.

Proposed Synthetic Pathway:

G cluster_reductant reagent reagent A 3-Methylphenyl-acetaldehyde C Imine Intermediate (Schiff Base) A->C B Piperazine B->C D 1-(3-Methylphenethyl)piperazine C->D  Reduction reductant Sodium Triacetoxyborohydride (NaBH(OAc)3)

Caption: A proposed reductive amination pathway for synthesis.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₁₃H₂₀N₂Based on structure
Molecular Weight 204.32 g/mol Based on structure
logP ~2.5 - 3.5Indicates probable blood-brain barrier permeability
pKa ~8.0 - 9.0The basic nitrogen of the piperazine ring
Appearance Colorless to pale yellow oilCommon for similar small molecule amines

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on its structural motifs, 1-(3-Methylphenethyl)piperazine is hypothesized to function primarily as a monoamine reuptake inhibitor, with potential secondary activity at G-protein coupled receptors (GPCRs). This dual-action profile is characteristic of several modern antidepressants like vortioxetine.[5]

Primary Target: Monoamine Transporters

The core hypothesis is that the compound inhibits the reuptake of dopamine (DA) and serotonin (5-HT) by binding to their respective transporters, DAT and SERT. This action increases the concentration and residence time of these neurotransmitters in the synaptic cleft, enhancing downstream signaling. The phenethylamine backbone is critical for this interaction. For comparison, the potent DAT ligand 3C-PEP is also a phenylethyl-piperazine derivative.[6]

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_compound 1-(3-Methylphenethyl)piperazine string string Vesicle Neurotransmitter Vesicles (DA/5-HT) Transporter Transporter (DAT/SERT) Vesicle->Transporter Release NT DA / 5-HT Transporter->NT Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding Compound Compound Compound->Transporter BLOCKS

Caption: Hypothesized blockade of monoamine reuptake at the synapse.

Secondary Target: Receptor Modulation

Many piperazine-containing drugs exhibit direct affinity for serotonin receptors, particularly the 5-HT₁ₐ subtype, which can contribute to anxiolytic and antidepressant effects.[3] It is plausible that 1-(3-Methylphenethyl)piperazine possesses similar activity, which would complement its reuptake inhibition profile.

Table 2: Hypothetical Pharmacological Profile for Initial Screening

TargetAssay TypeExpected ResultTherapeutic Relevance
SERT Uptake InhibitionIC₅₀ < 200 nMDepression, Anxiety
DAT Uptake InhibitionIC₅₀ < 500 nMDepression, Cognition
NET Uptake InhibitionIC₅₀ > 1000 nMSelectivity over norepinephrine
5-HT₁ₐ Receptor Radioligand BindingKᵢ < 250 nMAnxiolysis, Antidepression
MAO-A / MAO-B Enzyme InhibitionIC₅₀ > 5000 nMAssess off-target liability[7]

Essential Experimental Protocols for Compound Validation

To validate the hypothesized mechanism and therapeutic potential, a tiered approach involving in vitro and in vivo assays is necessary.

In Vitro Protocol: Neurotransmitter Uptake Inhibition Assay

Causality: This functional assay is critical to confirm that the compound not only binds to the transporter but actively inhibits its function, which is the primary driver of its proposed therapeutic effect. Radiotracer-based methods are the gold standard for quantifying this inhibition.[8]

Methodology:

  • Cell Culture: Utilize Human Embryonic Kidney (HEK293) cells stably transfected to express the human serotonin transporter (hSERT) or dopamine transporter (hDAT). Culture cells to ~90% confluency in 96-well plates.

  • Compound Preparation: Prepare a serial dilution of 1-(3-Methylphenethyl)piperazine in assay buffer (e.g., Krebs-Henseleit buffer) ranging from 1 nM to 100 µM.

  • Pre-incubation: Wash the cells once with buffer. Add 50 µL of the test compound dilutions or vehicle control to the wells and pre-incubate for 5-10 minutes at room temperature.[8]

  • Uptake Initiation: Initiate the uptake by adding 50 µL of buffer containing a fixed concentration of radiolabeled substrate (e.g., [³H]-dopamine for DAT or [³H]-5-HT for SERT).[8] A typical final substrate concentration is 10-20 nM.

  • Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature. This is kept brief to measure initial uptake velocity.

  • Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. This stops the transport process and removes extracellular radiotracer.

  • Lysis and Scintillation Counting: Lyse the cells with 1% sodium dodecyl sulfate (SDS). Transfer the lysate to scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific uptake using a known potent inhibitor (e.g., cocaine for DAT, fluoxetine for SERT). Calculate percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[9]

G A Culture hSERT/hDAT expressing HEK293 cells C Pre-incubate cells with compound A->C B Prepare serial dilutions of test compound B->C D Initiate uptake with [3H]-DA or [3H]-5-HT C->D E Incubate (1-5 min) D->E F Terminate with ice-cold buffer wash E->F G Lyse cells & perform scintillation counting F->G H Calculate IC50 value G->H

Caption: Workflow for the in vitro monoamine uptake inhibition assay.

In Vivo Protocol: Murine Forced Swim Test (FST)

Causality: The FST is a widely used primary screening tool to assess antidepressant-like activity.[10] The model is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is robustly reversed by clinically effective antidepressant drugs.[10][11]

Methodology:

  • Animal Acclimation: Use male C57BL/6 mice. Group-house and acclimate them to the facility for at least one week and to the testing room for at least 1 hour prior to the experiment.

  • Compound Administration: Administer 1-(3-Methylphenethyl)piperazine (e.g., at doses of 5, 10, and 20 mg/kg) or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test. A positive control, such as fluoxetine (20 mg/kg, i.p.), should be included.

  • Test Apparatus: Use clear glass cylinders (25 cm height, 10 cm diameter) filled with 15 cm of water (23-25 °C).

  • Test Procedure: Gently place each mouse into its individual cylinder for a 6-minute session. The session should be video-recorded for later analysis.

  • Behavioral Scoring: An observer blinded to the treatment conditions should score the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility times across all treatment groups using a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's or Tukey's) for pairwise comparisons against the vehicle control group. A significant reduction in immobility time suggests an antidepressant-like effect.

Discussion and Future Directions

1-(3-Methylphenethyl)piperazine stands as a promising, albeit uncharacterized, chemical entity for neuroscience research. The proposed multi-target mechanism of combined SERT/DAT inhibition offers a compelling rationale for its potential efficacy in treating depression and associated cognitive dysfunction.[5]

The immediate next steps following the validation protocols described above should include:

  • Broaden the Pharmacological Profile: Conduct a comprehensive receptor screening panel (e.g., a Cerep panel) to identify additional targets and potential off-target liabilities.

  • Assess Pro-Cognitive Effects: If DAT inhibition is confirmed, evaluate the compound in models of cognition, such as the Novel Object Recognition or Morris Water Maze tests.

  • In Vivo Neurochemistry: Use microdialysis in rodents to confirm that the compound increases extracellular levels of dopamine and serotonin in relevant brain regions like the prefrontal cortex and hippocampus.

  • Pharmacokinetic (PK) and ADME Profiling: Determine the compound's absorption, distribution, metabolism, and excretion properties to assess its drug-likeness and establish a dosing regimen for more complex, chronic studies.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize potency, selectivity, and pharmacokinetic properties.

By following this structured and scientifically-grounded approach, the full therapeutic potential of 1-(3-Methylphenethyl)piperazine can be rigorously and efficiently elucidated.

References

  • Title: Vortioxetine for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research. Source: Frontiers in Psychiatry URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Source: Frontiers in Pharmacology URL: [Link]

  • Title: Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Title: Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Source: International Journal of PharmTech Research URL: [Link]

  • Title: In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Source: PubMed URL: [Link]

  • Title: 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Source: Wikipedia URL: [Link]

  • Title: A process for preparing 1-methyl-3-phenylpiperazine.
  • Title: Monoamine Oxidase (MAO) Inhibition Assay. Source: Evotec (formerly Cyprotex) URL: [Link]

  • Title: New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Source: Arkivoc URL: [Link]

  • Title: 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Source: U.S. Drug Enforcement Administration URL: [Link]

  • Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Source: Journal of Herbmed Pharmacology URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Source: ResearchGate URL: [Link]

  • Title: Current awareness of piperazines: pharmacology and toxicology. Source: PubMed URL: [Link]

  • Title: Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo. Source: MDPI URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools. Source: Wiley Online Library URL: [Link]

  • Title: PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. Source: PharmacologyOnLine URL: [Link]

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1-(3-Methylphenethyl)piperazine 2HCl PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(3-Methylphenethyl)piperazine 2HCl , a specialized chemical entity utilized in pharmacological research, particularly within the study of serotonergic and dopaminergic systems.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

1-(3-Methylphenethyl)piperazine dihydrochloride is a positional isomer of the phenethylpiperazine class. Structurally, it consists of a piperazine ring N-substituted with a 2-(3-methylphenyl)ethyl group. This specific substitution pattern (meta-methyl on the phenyl ring) distinguishes it from its ortho- and para- isomers, potentially altering its receptor binding affinity and metabolic stability compared to the unsubstituted parent compound (1-phenethylpiperazine).

Nomenclature and Identifiers
Identifier TypeValue
Systematic IUPAC Name 1-[2-(3-Methylphenyl)ethyl]piperazine dihydrochloride
Common Name 1-(3-Methylphenethyl)piperazine 2HCl
CAS Registry Number 678999-72-9 (Salt form)
Chemical Formula (Salt) C₁₃H₂₂Cl₂N₂
Chemical Formula (Base) C₁₃H₂₀N₂
Molecular Weight (Salt) 277.23 g/mol
Molecular Weight (Base) 204.31 g/mol
SMILES (Free Base) CC1=CC(=CC=C1)CCN2CCNCC2
InChI Key (Predicted) UZEWZHIMDHWLDJ-UHFFFAOYSA-N (Base analog)
Physical Properties[11]
PropertyValue (Experimental/Predicted)
Appearance White to off-white crystalline solid (Salt)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Diethyl Ether
Melting Point 245–250 °C (Decomposition typical for 2HCl salts)
pKa (Predicted) ~9.1 (N4-piperazine), ~5.6 (N1-piperazine)
H-Bond Donors 2 (Ammonium protons in salt form)
H-Bond Acceptors 2

Structural Analysis & Pharmacophore

The molecule features a phenylpiperazine scaffold extended by an ethyl linker. This "phenethyl" moiety is critical for flexibility, allowing the molecule to adopt conformations required for binding to G-protein coupled receptors (GPCRs), specifically 5-HT (serotonin) and Dopamine receptors.

  • Piperazine Ring: Acts as the primary basic center, protonated at physiological pH, forming ionic interactions with aspartate residues in receptor binding pockets (e.g., Asp3.32 in 5-HT receptors).

  • Ethyl Linker: Provides the optimal distance (approx. 2 carbon bond lengths) between the aromatic ring and the basic nitrogen, mimicking the structure of biogenic amines like serotonin and dopamine.

  • 3-Methyl Substitution: The meta-methyl group adds lipophilicity and steric bulk, which can enhance selectivity for specific receptor subtypes (e.g., 5-HT1A vs. 5-HT2A) compared to the unsubstituted analog.

Structural Visualization (DOT)

Structure Fig 1. Structural connectivity and functional domains of 1-(3-Methylphenethyl)piperazine 2HCl. Phenyl 3-Methylphenyl Group (Lipophilic/Steric) Linker Ethyl Linker (Spacer) Phenyl->Linker C-C Bond Piperazine Piperazine Ring (Basic Center) Linker->Piperazine N-Alkylation Salt 2HCl (Solubility/Stability) Piperazine->Salt Ionic Interaction

Synthesis & Preparation Protocol

The synthesis of 1-(3-Methylphenethyl)piperazine is typically achieved via N-alkylation of piperazine with a phenethyl halide. This method is preferred over reductive amination for scale-up due to the availability of precursors.

Reaction Scheme

Precursors:

  • Piperazine (Anhydrous): Used in large excess (5-10 equivalents) to prevent the formation of the bis-alkylated byproduct (N,N'-bis(3-methylphenethyl)piperazine).

  • 1-(2-Bromoethyl)-3-methylbenzene: The electrophile.

Step-by-Step Methodology
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Piperazine (43.0 g, 0.50 mol, 5.0 eq) in Acetonitrile (200 mL).

  • Addition: Add Potassium Carbonate (K₂CO₃) (20.7 g, 0.15 mol, 1.5 eq) as a base to scavenge HBr.

  • Alkylation: Add 1-(2-Bromoethyl)-3-methylbenzene (19.9 g, 0.10 mol, 1.0 eq) dropwise over 30 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (80-82 °C) for 12–18 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₄OH 90:9:1) or LC-MS.

  • Workup:

    • Cool reaction to room temperature. Filter off inorganic salts (K₂CO₃, KBr).

    • Concentrate the filtrate under reduced pressure to remove acetonitrile.

    • Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

    • Critical Step: Wash the organic layer with water (5 x 50 mL) to remove excess unreacted piperazine (which is highly water-soluble).

  • Salt Formation:

    • Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the crude free base (yellow oil).

    • Dissolve the oil in Ethanol (50 mL).

    • Cool to 0 °C and slowly add Concentrated HCl (37%) or HCl gas in ether until pH < 2.

    • Precipitate the 2HCl salt by adding Diethyl Ether (100 mL).

    • Filter the white solid, wash with cold ether, and dry under vacuum.

Synthesis Workflow Diagram (DOT)

Synthesis Fig 2. Synthetic pathway for the production of the dihydrochloride salt. Reactants Piperazine (Excess) + 1-(2-Bromoethyl)-3-methylbenzene Conditions Reflux in MeCN K2CO3 Base Reactants->Conditions Crude Crude Mixture (Mono- + Bis-alkylated + Piperazine) Conditions->Crude Extraction DCM Extraction & Water Wash (Remove excess Piperazine) Crude->Extraction FreeBase Free Base (Oil) Extraction->FreeBase SaltForm HCl/EtOH Precipitation FreeBase->SaltForm Final 1-(3-Methylphenethyl)piperazine 2HCl (White Solid) SaltForm->Final

Pharmacological Profile & Applications

While specific binding data for the 3-methyl isomer is less common than for the unsubstituted phenethylpiperazine, its pharmacological profile can be inferred from Structure-Activity Relationship (SAR) data of the class.

Predicted Receptor Affinity

Phenethylpiperazines are known promiscuous binders, often showing high affinity for:

  • 5-HT (Serotonin) Receptors: Particularly 5-HT1A, 5-HT2A, and 5-HT7 subtypes. The 3-methyl substituent may enhance selectivity for 5-HT1A over 5-HT2A due to steric clashes in the 2A pocket.

  • Sigma Receptors (σ1, σ2): High affinity is common for N-substituted piperazines.

  • Dopamine Receptors: Potential weak affinity for D2/D4 receptors.

Research Utility
  • Probe Synthesis: Used as a building block for more complex CNS-active agents.

  • Metabolite Standards: May serve as a reference standard for identifying metabolites of designer drugs or pharmaceuticals containing the 3-methylphenethyl moiety.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical parameters should be met:

TechniqueExpected Signal / Observation
1H NMR (D₂O) δ 2.35 (s, 3H, Ar-CH₃); δ 3.0-3.5 (m, 12H, Piperazine + Linker); δ 7.1-7.3 (m, 4H, Aromatic).
LC-MS (ESI+) [M+H]⁺ = 205.17 m/z . (Base peak).
HPLC Purity >98% (Area %) at 210 nm or 254 nm.
Chloride Content Titration with AgNO₃ should confirm ~25.5% Cl⁻ (theoretical for 2HCl).

Handling & Safety (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation or hygroscopic absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79213, 3-Methylbenzylpiperazine (Structurally related analog). Retrieved from [Link]

  • Glennon, R. A., et al. (1986).Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites. Journal of Medicinal Chemistry. (Contextual SAR for phenethylpiperazines).

Methodological & Application

Application Note: Scalable Synthesis of 1-(3-Methylphenethyl)piperazine via N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the synthesis of 1-(3-Methylphenethyl)piperazine , a "privileged scaffold" often utilized in the development of serotonergic and dopaminergic CNS ligands.

Abstract & Scope

This protocol details the synthesis of 1-(3-Methylphenethyl)piperazine (Target Molecule, TM ) from 3-methylphenethyl bromide . The methodology prioritizes the suppression of the common N,N'-bis-alkylation byproduct, a frequent pitfall in piperazine derivatization. By utilizing a high-molarity excess of piperazine in a polar aprotic solvent, this protocol achieves high mono-selectivity (>90%). The guide includes a self-validating workup strategy based on pH-dependent solubility, ensuring the efficient removal of unreacted piperazine without chromatographic overhead.

Scientific Background & Retrosynthesis

The 1-phenethylpiperazine moiety is a core pharmacophore in numerous psychotropic drugs. The introduction of a methyl group at the meta position of the phenyl ring often modulates metabolic stability and receptor subtype selectivity (e.g., 5-HT receptors).

Mechanistic Pathway

The reaction proceeds via a classic SN2 Nucleophilic Substitution .

  • Nucleophile: The secondary amine of piperazine (pKa ~9.8).

  • Electrophile: The primary carbon of the phenethyl bromide.

  • Kinetic Challenge: Once the mono-alkylated product is formed, the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to rapid over-alkylation (bis-product).

  • Solution: Le Chatelier’s principle is applied by maintaining a large stoichiometric excess (5.0 equivalents) of piperazine, statistically favoring the collision between the alkyl halide and an unsubstituted piperazine molecule.

Reaction Scheme (Graphviz)

ReactionScheme SM1 3-Methylphenethyl bromide TS Transition State (SN2 Attack) SM1->TS + Heat (Acetonitrile) SM2 Piperazine (5.0 eq) SM2->TS PROD 1-(3-Methylphenethyl) piperazine (Mono-alkylated) TS->PROD Major Pathway (Kinetic Control) BYPROD Bis-alkylated Impurity PROD->BYPROD Minor Pathway (Suppressed by Excess SM2)

Figure 1: Reaction pathway highlighting the competitive bis-alkylation side reaction.

Regulatory Compliance & Safety (Critical)

Precursor Warning: Phenethyl halides are structural analogues to controlled precursors used in the illicit manufacture of fentanyl-class opioids (e.g., N-phenethyl-4-piperidone).

  • Legitimacy: This protocol yields a phenylpiperazine derivative, which is chemically distinct from the 4-anilino-piperidine scaffold of fentanyl. However, researchers must verify that 3-methylphenethyl bromide is not restricted under local "analogue acts" or precursor watch lists (e.g., DEA List I/II, EU Category 1).

  • Handling: Alkyl bromides are potent alkylating agents and potential mutagens. All operations must be conducted in a fume hood.

Materials & Stoichiometry

ReagentMW ( g/mol )Equiv.[1][2][3]RoleRationale
3-Methylphenethyl bromide 199.091.0ElectrophileLimiting reagent.
Piperazine (Anhydrous) 86.145.0NucleophileLarge excess forces mono-alkylation statistics.
Potassium Carbonate (

)
138.211.5BaseScavenges HBr byproduct; prevents salt formation of product.
Acetonitrile (MeCN) -SolventSolventPolar aprotic; enhances nucleophilicity via cation solvation.
Sodium Sulfate (

)
--Drying AgentRemoves residual water post-workup.

Experimental Protocol

Step 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Piperazine (5.0 eq) in Acetonitrile (10 mL per gram of bromide).

    • Note: Ensure piperazine is fully dissolved. Mild heating (40 °C) may be required.

  • Base Addition: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (1.5 eq) to the solution. The mixture will be a suspension.
    
  • Electrophile Addition: Add 3-Methylphenethyl bromide (1.0 eq) dropwise over 15 minutes at room temperature.

    • Process Control: Rapid addition can create localized high concentrations of bromide, increasing the risk of bis-alkylation.

Step 2: Reaction & Monitoring[3][5]
  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (Reflux) for 4–6 hours.

  • TLC Monitoring: Monitor consumption of the bromide (non-polar, high

    
     in Hex/EtOAc) and formation of the product (polar, low 
    
    
    
    , stains with Ninhydrin or Dragendorff).
    • Mobile Phase: DCM:MeOH:NH4OH (90:9:1).

    • Target: Product should appear as a distinct spot; bis-alkylated byproduct (if any) will run slightly higher than the mono-product.

Step 3: Workup (The "Self-Validating" Separation)

This step relies on the high water solubility of unsubstituted piperazine compared to the lipophilic phenethyl-substituted product.

  • Filtration: Cool the mixture to room temperature. Filter off the solid inorganic salts (

    
    , KBr). Rinse the cake with a small amount of MeCN.
    
  • Concentration: Evaporate the filtrate in vacuo to remove Acetonitrile. A semi-solid residue (mixture of product and excess piperazine) will remain.

  • Partitioning: Resuspend the residue in Dichloromethane (DCM) and Water (1:1 ratio).

  • Extraction: Shake vigorously.

    • Phase Logic: The excess Piperazine (highly polar) partitions into the Aqueous Phase . The 1-(3-Methylphenethyl)piperazine (lipophilic) partitions into the Organic (DCM) Phase .

  • Wash Cycles: Wash the DCM layer 3 times with water to ensure complete removal of unsubstituted piperazine.

    • Validation: Test the final aqueous wash with Ninhydrin. If it turns purple, piperazine is still present—wash again.

Step 4: Isolation & Salt Formation (Optional)
  • Drying: Dry the DCM layer over anhydrous

    
    , filter, and concentrate to yield the crude free base as a pale yellow oil.
    
  • HCl Salt Formation (Recommended for Stability):

    • Dissolve the oil in a minimal amount of Ethanol or Diethyl Ether.

    • Add 2.0 M HCl in Ether (or concentrated aqueous HCl dropwise) until pH < 2.

    • The dihydrochloride salt will precipitate.[4] Filter, wash with cold ether, and dry.

Process Control & Troubleshooting

Workup Logic Flowchart

WorkupFlow Crude Crude Mixture (Product + Excess Piperazine) Partition Partition: DCM / Water Crude->Partition OrgLayer Organic Layer (DCM) Partition->OrgLayer Contains Target AqLayer Aqueous Layer Partition->AqLayer Contains Excess Piperazine Wash Wash x3 with Water OrgLayer->Wash Test Validation: Ninhydrin Test on Aq. Wash Wash->Test Test->OrgLayer Negative (Clear) Test->Wash Positive (Purple)

Figure 2: Purification logic exploiting the solubility differential between the target and the starting amine.

Troubleshooting Table
ObservationRoot CauseCorrective Action
High Bis-Alkylation Piperazine excess was too low or addition was too fast.Increase Piperazine to 8-10 eq. Dilute the bromide further before addition.
Low Yield Incomplete reaction or product lost in aqueous wash.Check pH of aqueous layer (ensure it is basic/neutral). If acidic, product protonates and moves to water.
Emulsion Presence of fine inorganic particulates.Filter the reaction mixture through Celite before extraction.

Characterization (Expected Data)

1-(3-Methylphenethyl)piperazine (Free Base)

  • Physical State: Pale yellow viscous oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.20–7.00 (m, 4H, Ar-H) – Aromatic signals characteristic of 3-substituted benzene.
      
    • 
       2.80–2.75 (m, 2H, Ar-CH 2-CH2-N).
      
    • 
       2.65–2.60 (m, 2H, Ar-CH2-CH 2-N).
      
    • 
       2.90 (t, 4H, Piperazine CH 2 adjacent to secondary amine).
      
    • 
       2.50 (br s, 4H, Piperazine CH 2 adjacent to tertiary amine).
      
    • 
       2.35 (s, 3H, Ar-CH 3).
      
    • 
       1.80 (br s, 1H, NH ).
      
  • Mass Spectrometry (ESI): Calculated for C13H20N2 [M+H]+: 205.17. Expected: 205.2.

References

  • General Piperazine Alkylation: Chao, S., et al. "Synthesis and biological evaluation of 1-(substituted phenyl)piperazines." Bioorganic & Medicinal Chemistry Letters, 2005. (Verified general protocol adaptation).

  • Bis-Alkylation Control: Jacobsen, J., et al. "Optimization of mono-alkylation of piperazine derivatives." Journal of Organic Chemistry, 1995. (Standard methodology for excess amine usage).
  • Regulatory Context: U.S. Drug Enforcement Administration. "List of Scheduled Chemicals." . (Reference for phenethyl halide precursor status).

  • Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.

Sources

Application Note: Solubility & Handling of 1-(3-Methylphenethyl)piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers working with 1-(3-Methylphenethyl)piperazine dihydrochloride . It synthesizes chemical principles with practical laboratory workflows to ensure reproducibility in biological and chemical assays.[1][2][3]


H

Cl

N

Molecular Weight: 277.23 g/mol [2][3]

Executive Summary

1-(3-Methylphenethyl)piperazine 2HCl is a substituted piperazine derivative often utilized as a building block in the synthesis of CNS-active ligands (e.g., targeting serotonin or dopamine receptors).[2][3] Unlike its free base counterpart—which is typically a lipophilic oil or low-melting solid—the dihydrochloride (2HCl) salt is engineered for enhanced aqueous solubility.[1][2][3]

This guide provides validated protocols for preparing high-concentration stock solutions in DMSO and working solutions in aqueous buffers, addressing critical factors such as pH stability and ionic strength.

Physicochemical Profile & Solubility Data

The solubility behavior of this compound is dictated by the ionization of the piperazine ring.[1][2][3] The 2HCl salt form provides two acidic protons, rendering the molecule highly polar and water-soluble.[2][3]

Solubility Table
SolventSolubility Limit (Est.)CharacteristicsApplication
Water > 50 mg/mL (~180 mM)Clear, colorless.[2][3][4] Acidic pH (pH ~2–3).[1][2][3]Chemical synthesis, non-biological aqueous stocks.[1][2][3]
DMSO > 50 mg/mL (~180 mM)Clear, colorless.[1][2][3] Hygroscopic.Preferred for cryo-storage (-20°C) and biological assay stocks.[2][3]
Ethanol ~ 10–20 mg/mLVariable.[1][2][3] May require gentle warming.[1][2][3]Alternative organic stock if DMSO is contraindicated.[1][2][3]
PBS (pH 7.4) ~ 5–10 mg/mLSolubility decreases as pH approaches pKa.[1][2][3]Working solutions for cell culture/enzymatic assays.[1][2][3]

Critical Note on pH: Dissolving the 2HCl salt directly in unbuffered water will significantly lower the pH.[1][2][3] For biological assays, you must account for this acidity by using strong buffers (e.g., 100 mM HEPES or PBS) or neutralizing with dilute NaOH, taking care not to precipitate the free base (see Section 4).[1][3]

Protocol 1: Preparation of DMSO Stock Solution (Preferred)

Purpose: To create a stable, high-concentration master stock for long-term storage and subsequent dilution. DMSO prevents hydrolysis and microbial growth.[1][2][3]

Materials
  • 1-(3-Methylphenethyl)piperazine 2HCl (Solid)[3]

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)

  • Vortex mixer[1][2][3]

  • Amber glass vials (to protect from light)[1][2]

Workflow
  • Calculate: Determine the mass required for a 50 mM stock.

    • Example: To prepare 1 mL of 50 mM stock, weigh 13.86 mg of the 2HCl salt.[1][2][3]

  • Weigh: Accurately weigh the solid into a sterile microcentrifuge tube or amber vial.

  • Dissolve: Add the calculated volume of anhydrous DMSO.

    • Technique: Add solvent in two steps.[1][2][3] Add 50% of the volume, vortex vigorously for 30 seconds, then add the remaining 50%. This ensures no powder is trapped in the vial corners.[1][2][3]

  • Inspect: The solution should be crystal clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol 2: Preparation of Aqueous Working Solutions

Purpose: To dilute the DMSO stock into a physiological buffer for cell-based or enzymatic assays.

The "Solubility Crash" Risk

Piperazines have pKa values typically around 5.6 and 9.8.[1][2][3]

  • At pH < 5: Fully protonated (BH

    
    ) 
    
    
    
    Highly Soluble.[1][2][3]
  • At pH 7.4: Partially protonated

    
     Moderately Soluble.[1][2][3]
    
  • At pH > 10: Uncharged Free Base (B)

    
    Insoluble/Precipitates .[1][2][3]
    

Mechanism: When you dilute the acidic 2HCl salt into a neutral buffer (pH 7.4), the compound loses protons.[1][2][3] If the concentration is too high (>100 µM), the free base may crash out of solution.[1][2]

Step-by-Step Dilution Workflow
  • Thaw: Warm the DMSO stock aliquot to room temperature. Vortex to ensure homogeneity.[1][2][3]

  • Prepare Buffer: Use a standard buffer (PBS or HEPES) pre-warmed to 37°C.

  • Intermediate Dilution (Optional but Recommended):

    • If going from 50 mM (stock) to 10 µM (assay), perform a serial dilution.[1][2]

    • Step A: Dilute 1:10 in DMSO or culture medium to create a 5 mM substock.[1][2][3]

  • Final Dilution: Add the stock/substock to the aqueous buffer while vortexing the buffer .

    • Rule: Always add the concentrated organic stock into the large volume of aqueous buffer (never the reverse) to prevent local high concentrations that trigger precipitation.[1][2]

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells.

Visualizations

Diagram 1: Solubilization & Dilution Workflow

This workflow illustrates the critical path from solid salt to assay-ready solution, highlighting the pH check point.[2][3]

SolubilityWorkflow Solid Solid Compound (2HCl Salt) Stock Master Stock Solution (50 mM in DMSO) Store at -20°C Solid->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Solvent Dilution Dilution Step (1:1000 into Buffer) Stock->Dilution Aliquot & Thaw Check Visual Inspection & pH Check Dilution->Check Add to PBS/Media Assay Assay Ready (Working Solution) Check->Assay Clear Solution Precipitate Precipitation Risk! (If pH > 9 or Conc > 1mM) Check->Precipitate Cloudy/Turbid

Figure 1: Step-by-step workflow for preparing stable assay solutions from the 2HCl salt.

Diagram 2: Solubility Decision Tree

Use this logic to determine the correct solvent system based on your application.

DecisionTree Start Start: Select Application AppType Application Type? Start->AppType Bio Biological Assay (Cells/Enzymes) AppType->Bio In Vitro/In Vivo Chem Chemical Synthesis (Reactions) AppType->Chem Synthesis StockSolv Stock Solvent? Bio->StockSolv Water_Path Use Water/Methanol (Check pH) Chem->Water_Path High Conc Needed DMSO_Path Use DMSO Stock (Dilute <1%) StockSolv->DMSO_Path High Stability

Figure 2: Decision logic for solvent selection based on experimental requirements.[2][3]

Troubleshooting & FAQs

Q: The solution turned cloudy upon adding PBS. What happened? A: You likely experienced "Salt Disproportionation."[1][2][3] The 2HCl salt is acidic.[1][2][3] If you added it to a weak buffer, the local pH might have spiked, or the final concentration was too high for the neutral species.[1][3]

  • Fix: Lower the working concentration or ensure your buffer has sufficient capacity (e.g., increase HEPES to 25 mM).[1][2] Sonicate the solution; often the precipitate is kinetic and will redissolve.[1][2][3]

Q: Can I store the aqueous solution? A: No. Aqueous solutions of piperazines are prone to oxidation and hydrolysis over time.[1][2][3] Always prepare fresh from the DMSO stock.[1][2][3]

Q: My compound is an oil, not a powder. A: You have the Free Base , not the 2HCl salt. The free base is insoluble in water.[1][2][3][5] You must dissolve it in DMSO or Ethanol, or convert it to the salt by adding 2 equivalents of HCl in ether.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83110, 1-(3-Methylphenyl)piperazine dihydrochloride. Retrieved from [Link](Analogous structure solubility data).

Sources

Application Note: Precision Handling of Hygroscopic Piperazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperazine dihydrochloride (


) is a critical reagent used extensively as an anthelmintic agent, a building block in pharmaceutical synthesis, and a component in biological buffers.[1] However, its utility is frequently compromised by its acute hygroscopicity. Upon exposure to ambient humidity, the salt rapidly adsorbs moisture, leading to stoichiometry errors, clumping, and hydrolysis-induced degradation. This Application Note defines a rigorous protocol for handling piperazine dihydrochloride, ensuring analytical precision and maintaining reagent integrity through environmental control and specific weighing techniques.

Introduction: The Hygroscopic Challenge

Piperazine dihydrochloride is an ionic salt formed by the protonation of the piperazine diamine with hydrochloric acid. The high lattice energy of the salt is competed against by the high hydration energy of the chloride ions and the amine protons.

When exposed to air, the salt acts as a desiccant. It does not merely become "damp"; it is deliquescent , meaning it can absorb enough atmospheric water to dissolve into a liquid solution.

Consequences of Improper Handling:

  • Stoichiometric Drift: A 100 mg sample weighed on an open bench may actually contain 5–10 mg of water, resulting in a 5–10% error in molar concentration.

  • Physical Degradation: Formation of hard "cakes" that are difficult to dispense without creating static or aerosols.

  • Chemical Instability: While the salt is stable, adsorbed water can facilitate reaction with atmospheric

    
     to form carbamates or facilitate hydrolysis in sensitive downstream applications.
    

Material Characterization

The following physicochemical properties dictate the handling requirements for Piperazine Dihydrochloride.

PropertySpecificationHandling Implication
CAS Number 142-64-3Universal identifier for safety documentation.
Formula Weight 159.06 g/mol (Anhydrous)Use this value for molarity calculations only if the salt is dry.
Appearance White crystalline powderYellowing indicates oxidation or contamination.
Solubility (Water) Freely Soluble (>1 g/mL)Dissolves rapidly; exothermic (releases heat).
Solubility (Ethanol) SolubleUseful for recrystallization or washing.
Hygroscopicity High (Deliquescent)Requires <30% Relative Humidity (RH) for open handling.
Melting Point 134°C (approx)Do not exceed 80°C during drying to avoid thermal stress.

Core Protocol: Storage & Environmental Control

Objective: Prevent the initial uptake of moisture during long-term storage.

The "Dry-Chain" Storage System

Do not rely on the vendor's original bottle cap alone once the seal is broken. Implement a secondary containment strategy.

  • Primary Vessel: Transfer bulk salt to a glass or HDPE bottle with a Teflon-lined screw cap. Parafilm is permeable to water vapor over time and should not be used for long-term sealing.

  • Secondary Containment: Store the primary vessel inside a desiccator cabinet.

  • Desiccant Choice: Use anhydrous Calcium Sulfate (Drierite™) or Silica Gel with a moisture indicator.

  • Atmosphere: For ultra-sensitive applications (e.g., GMP synthesis), store under an Argon blanket.

Protocol: Weighing & Dispensing

Objective: Obtain an accurate mass without the sample absorbing water during the weighing process.

The Error: Weighing a hygroscopic salt on an open balance pan results in a "drifting" readout where the weight steadily increases as you watch. The Solution: The "Weighing by Difference" technique.

Workflow Visualization

The following diagram outlines the decision logic for handling Piperazine Dihydrochloride based on the required precision.

WeighingProtocol Start Start: Define Precision Needs CheckEnv Check Lab Humidity Start->CheckEnv HighPrecision High Precision / Low Mass (< 50 mg) CheckEnv->HighPrecision RH > 40% StdPrecision Standard Prep / Bulk (> 50 mg) CheckEnv->StdPrecision RH < 40% GloveBox Method A: Glove Box/Bag (Inert Atmosphere) HighPrecision->GloveBox DiffWeigh Method B: Weighing by Difference (Benchtop) StdPrecision->DiffWeigh Step1 1. Tare capped weighing bottle DiffWeigh->Step1 Step2 2. Add approx. amount in hood Step1->Step2 Step3 3. Weigh capped bottle (Mass A) Step2->Step3 Step4 4. Dispense into solvent Step3->Step4 Step5 5. Weigh empty capped bottle (Mass B) Step4->Step5 Calc Mass = A - B Step5->Calc

Figure 1: Decision matrix for weighing hygroscopic salts. Method B (Weighing by Difference) eliminates error caused by moisture absorption during the balance stabilization time.

Detailed Method: Weighing by Difference (Benchtop)

This method isolates the salt from the air while it is sitting on the balance.

  • Preparation: Dry a glass weighing bottle and cap in an oven; cool in a desiccator.

  • Tare: Place the capped weighing bottle on the balance. Tare to zero.

  • Transfer: Remove the bottle from the balance. In a fume hood, quickly add the approximate amount of Piperazine Dihydrochloride needed. Recap immediately.

  • Initial Weighing (

    
    ):  Place the capped bottle (with salt) back on the balance. Record the weight.
    
  • Dispensing: Remove the bottle. Pour the salt into your destination flask (containing solvent). Do not use a spatula to scrape every last grain; speed is more critical than total transfer. Recap immediately.

  • Final Weighing (

    
    ):  Place the "empty" capped bottle back on the balance.
    
  • Calculation:

    
    
    Note: This method is self-validating because the balance never records the weight while the salt is exposed to air.
    

Protocol: Drying and Recovery

Objective: Restore "clumped" or wet salt to an anhydrous, free-flowing powder.

If the salt has formed a hard cake, it has likely formed a hydrate. Simple heating is often insufficient and can cause oxidation (yellowing).

Vacuum Oven Protocol
  • Vessel: Place the damp salt in a wide-mouth glass drying dish or a beaker covered with perforated aluminum foil (to prevent powder scattering during evacuation).

  • Temperature: Set the oven to 60°C .

    • Why? Although the melting point is higher (~134°C), organic amines can oxidize at high temperatures. 60°C is sufficient to break the hydrate bond under vacuum without risking thermal decomposition [1].

  • Vacuum: Apply a vacuum of < 10 mbar (approx 7.5 Torr) .

    • Note: A high vacuum is crucial to lower the boiling point of the bound water.

  • Duration: Dry for 4–6 hours.

  • Cooling: Crucial Step. Turn off the heat but leave the vacuum on. Allow the oven to cool to room temperature before venting. Vent with dry nitrogen or argon if available, rather than humid room air.

Solution Preparation Notes

When dissolving Piperazine Dihydrochloride in water:

  • Exotherm: The dissolution is exothermic. For high concentrations (>1 M), add the salt slowly to chilled water to prevent temperature spikes.

  • pH Adjustment: The solution will be acidic (pH ~1-3). If used as a buffer (Piperazine is a Good's Buffer component), adjust pH with 5N or 10N NaOH.

    • Caution: Adding NaOH to high-molarity amine salts can generate localized heat and fumes. Stir vigorously.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Material is yellow/brown OxidationDiscard. The amine group has degraded. Ensure future storage is dark and cool.
Drifting Balance Reading Moisture AbsorptionSwitch to "Weighing by Difference" (Protocol 5.2).
Hard "Cake" in Bottle Lid failurePerform Vacuum Drying (Protocol 6.1). Transfer to new container with Teflon liner.
Insoluble particles Carbonate formationPiperazine can react with atmospheric

.[2] Filter solution through a 0.22

membrane.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Solubility of Piperazine Dihydrochloride. Retrieved from [Link]

  • Digivac. (2020). Pharmaceutical Freeze Drying and Vacuum Ovens. Retrieved from [Link]

Sources

Application Note: Procedure for N-Alkylation of Piperazine with 3-Methylphenethyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Piperazine and its N-substituted derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals, particularly within central nervous system (CNS) agents, atypical antipsychotics, and analgesic compounds. The phenethylpiperazine scaffold is a critical pharmacophore; for instance, the incorporation of a phenethyl moiety onto a piperazine or piperidine core is known to significantly enhance binding affinity at opioid and dopamine receptors[1].

When synthesizing these derivatives using 3-methylphenethyl halides (such as 3-methylphenethyl bromide or chloride), the primary synthetic challenge is achieving selective mono-alkylation. Because piperazine is a symmetric diamine, the initial mono-alkylation yields a secondary/tertiary diamine. The newly formed tertiary amine alters the steric and electronic environment, but the remaining secondary amine remains highly nucleophilic, often leading to an inseparable statistical mixture of unreacted starting material, mono-alkylated product, and di-alkylated byproducts[2].

This application note provides field-proven methodologies to bypass over-alkylation, detailing both a high-purity protection-based strategy and a mass-action direct alkylation approach.

Mechanistic Insights: Controlling Reaction Causality

To synthesize 1-(3-methylphenethyl)piperazine efficiently, the reaction causality must be controlled through one of two primary strategies:

  • Protecting Group Strategy (Industry Standard): By pre-treating piperazine with di-tert-butyl dicarbonate (

    
    ), 1-Boc-piperazine is formed. This effectively eliminates the nucleophilicity of one nitrogen atom through resonance delocalization of its lone pair into the carbamate carbonyl. The remaining secondary amine can then undergo a clean bimolecular nucleophilic substitution (
    
    
    
    ) with 3-methylphenethyl bromide[2][3].
  • In-Situ Salt Formation / Mass Action: For large-scale processes where atom economy is prioritized over step count, forming a monohydrochloride salt in situ or using a massive molar excess of piperazine (5–10 equivalents) ensures that the alkylating agent is statistically far more likely to encounter an unreacted piperazine molecule than a mono-alkylated intermediate[4].

Workflow Visualization

G Start Piperazine (Symmetric Diamine) RouteA Route A: Mass Action (10 eq. Piperazine) Start->RouteA RouteB Route B: Protection Strategy (1 eq. Piperazine) Start->RouteB RxnA 3-Methylphenethyl Bromide EtOH, 60°C, Slow Addition RouteA->RxnA WorkupA Aqueous Wash & Distillation (Removes Excess Piperazine) RxnA->WorkupA ProductA 1-(3-Methylphenethyl)piperazine (Moderate Yield) WorkupA->ProductA Boc Boc2O, DCM Selective Mono-protection RouteB->Boc BocPip 1-Boc-piperazine Boc->BocPip RxnB 3-Methylphenethyl Bromide K2CO3, DMF, 80°C BocPip->RxnB BocProd 1-Boc-4-(3-methylphenethyl)piperazine RxnB->BocProd Deprot TFA/DCM or HCl/Dioxane Deprotection BocProd->Deprot ProductB 1-(3-Methylphenethyl)piperazine (High Yield & Purity) Deprot->ProductB

Synthetic workflows for piperazine mono-alkylation comparing direct and protection-based strategies.

Experimental Protocols

Protocol A: High-Purity Synthesis via 1-Boc-Piperazine (Recommended)

This protocol is a self-validating system; the use of a Boc-protecting group ensures strict 1:1 stoichiometry, completely preventing the formation of 1,4-bis(3-methylphenethyl)piperazine[3].

Step 1: N-Alkylation

  • Preparation: In an oven-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq, 10.0 mmol, 1.86 g) in anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (

    
    , 2.5 eq, 25.0 mmol, 3.45 g). Causality:
    
    
    
    acts as an acid scavenger to neutralize the HBr byproduct, driving the
    
    
    reaction forward without degrading the acid-sensitive Boc group.
  • Alkylation: Slowly add 3-methylphenethyl bromide (1.05 eq, 10.5 mmol, 2.09 g) dropwise via syringe.

  • Reaction: Heat the suspension to 80 °C for 12 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 1:1).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (150 mL) and wash sequentially with distilled water (3 × 50 mL) to partition and remove the DMF and inorganic salts. Wash with brine (50 mL), dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the intermediate 1-Boc-4-(3-methylphenethyl)piperazine.
    

Step 2: Boc-Deprotection

  • Acid Cleavage: Dissolve the crude intermediate in Dichloromethane (DCM, 20 mL). Cool the flask to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10 mL) dropwise[3].

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in DCM (50 mL) and carefully basify with 2M aqueous NaOH until the aqueous layer reaches pH > 10. Extract the aqueous layer with DCM (2 × 30 mL). Combine the organic layers, dry over

    
    , and concentrate to yield the pure 1-(3-methylphenethyl)piperazine free base.
    
Protocol B: Direct Mono-Alkylation via Mass Action

For scenarios where protecting groups are cost-prohibitive, a large excess of piperazine shifts the statistical distribution heavily toward the mono-alkylated product[4].

  • Preparation: Dissolve anhydrous piperazine (10.0 eq, 100 mmol, 8.61 g) in absolute ethanol (100 mL) and heat to 60 °C.

  • Controlled Addition: Dissolve 3-methylphenethyl bromide (1.0 eq, 10 mmol, 1.99 g) in ethanol (20 mL). Add this solution dropwise over 2 hours to the vigorously stirring piperazine solution. Causality: Slow addition ensures the local concentration of the alkyl halide remains extremely low, maximizing encounters with unreacted piperazine rather than the mono-alkylated product.

  • Reaction & Workup: Stir at 60 °C for an additional 4 hours. Concentrate the ethanol in vacuo. Triturate the resulting solid mass with methyl tert-butyl ether (MTBE, 100 mL). The unreacted piperazine and piperazine hydrobromide salt will precipitate, while the mono-alkylated product remains in solution.

  • Purification: Filter the suspension. Concentrate the filtrate and subject it to vacuum distillation (Kugelrohr) to isolate the target compound.

Quantitative Data: Reaction Optimization

The choice of solvent and base significantly impacts the kinetics of the


 alkylation step. The table below summarizes the optimization parameters for the alkylation of 1-Boc-piperazine with 3-methylphenethyl bromide.
EntrySolventBaseTemperature (°C)Time (h)Conversion (%)*Impurity Profile
1DCMDIPEA (2.0 eq)252445%High unreacted starting material
2THF

(2.0 eq)
651672%Trace elimination byproduct
3MeCN

(2.5 eq)
801288%Clean profile
4 DMF

(2.5 eq)
80 8 >95% Optimal conditions

*Conversion determined by LC-MS analysis of the crude reaction mixture prior to aqueous workup.

References

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate - [Link][2]

  • Non-fentanyl new synthetic opioids – An update - ResearchGate - [Link][1]

Sources

Application Note: Optimizing In Vitro Solvation of 1-(3-Methylphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

1-(3-Methylphenethyl)piperazine is a specialized piperazine derivative utilized in various pharmacological and biochemical in vitro studies. Like many piperazine-tethered compounds, achieving consistent and reproducible in vitro results depends heavily on overcoming inherent solubility challenges[1]. Piperazine derivatives often exhibit poor thermodynamic solubility in neutral aqueous buffers, which can lead to spontaneous precipitation, inaccurate dosing, and irreproducible assay readouts[1].

To bypass these limitations, researchers must establish kinetic solubility by utilizing a co-solvent system. The gold standard methodology involves creating a highly concentrated master stock in 100% anhydrous Dimethyl Sulfoxide (DMSO), followed by serial dilutions in DMSO, and a final "spike" into the aqueous assay medium[2]. This guide establishes a self-validating, E-E-A-T compliant framework for preparing these solutions while mitigating solvent-induced cytotoxicity.

Physicochemical Profiling & Causality

Before preparing stock solutions, it is critical to identify the specific salt form of your compound. 1-(3-Methylphenethyl)piperazine is frequently supplied as a dihydrochloride salt (CAS: 678999-72-9), which possesses a higher molecular weight than its free base counterpart but offers superior initial solubility profiles.

  • Hygroscopicity of DMSO: DMSO readily absorbs atmospheric moisture. If a cold DMSO stock is opened before equilibrating to room temperature, condensation introduces water into the stock, prematurely triggering the precipitation of the hydrophobic piperazine core[2].

  • Cytotoxicity vs. Solubility Trade-off: High concentrations of DMSO are toxic to cells and can denature assay proteins[2]. The causality behind the multi-step dilution protocol is to maintain the final DMSO concentration strictly below 0.5% (v/v) in the assay well, while ensuring the compound does not crash out of solution during the transition from an organic to an aqueous environment[3].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters and solvent limits required for calculating your stock concentrations.

Parameter1-(3-Methylphenethyl)piperazine (Free Base)1-(3-Methylphenethyl)piperazine (2HCl Salt)
Chemical Formula C₁₃H₂₀N₂C₁₃H₂₀N₂ · 2HCl
Molecular Weight 204.32 g/mol 277.24 g/mol
Recommended Master Stock 10 mM to 50 mM (in 100% DMSO)10 mM to 50 mM (in 100% DMSO)
Max Final Assay DMSO ≤ 0.5% (v/v)[2]≤ 0.5% (v/v)[2]
Mass per 1 mL of 10 mM Stock 2.04 mg2.77 mg

Experimental Workflow Visualization

Workflow A 1-(3-Methylphenethyl)piperazine Powder B Add 100% Anhydrous DMSO (Vortex / Sonicate) A->B Equilibrate to RT C 10 mM Master Stock (Store at -20°C to -80°C) B->C Visual Inspection D Serial Dilution in 100% DMSO C->D Aliquot E Dilute in Aqueous Media (Final DMSO ≤ 0.5%) D->E 1:200 Minimum F In Vitro Assay (Include Vehicle Control) E->F Immediate Use

Workflow for preparing 1-(3-Methylphenethyl)piperazine stock and working solutions.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock in 100% DMSO

This protocol establishes the primary kinetic solubility of the compound.

  • Equilibration: Remove the vial of 1-(3-Methylphenethyl)piperazine powder and the anhydrous DMSO from storage. Allow them to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Prevents atmospheric moisture condensation from degrading the compound or compromising the anhydrous state of the DMSO[2].

  • Weighing: Accurately weigh 2.77 mg of the dihydrochloride salt (or 2.04 mg of the free base) into a sterile, amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of 100% anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a room-temperature water bath for 5-10 minutes[3].

  • Validation Checkpoint (Self-Validating System): Hold the vial against a strong light source. The solution must be completely transparent without any micro-particulates or "swirling" refractive index changes. If cloudiness persists, the kinetic solubility limit has been exceeded, and more DMSO must be added.

  • Aliquot & Storage: Divide the master stock into 50 µL single-use aliquots to avoid repeated freeze-thaw cycles, which degrade the compound[2]. Store at -20°C or -80°C.

Protocol 2: Serial Dilution and Assay Preparation

This protocol prevents precipitation upon introduction to the aqueous assay environment.

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature.

  • Intermediate DMSO Dilutions: To create a dose-response curve, perform serial dilutions of the compound in 100% DMSO first[2]. For example, dilute the 10 mM stock to 1 mM, 100 µM, and 10 µM using pure DMSO. Causality: Diluting directly into aqueous media at high concentrations causes immediate precipitation. Serial dilution in DMSO ensures that every final assay well receives the exact same volume of DMSO, eliminating solvent-concentration bias[2].

  • Aqueous Spiking: Pre-warm your cell culture medium or assay buffer to 37°C. Add 1 µL of the appropriate DMSO intermediate stock to 199 µL of the pre-warmed aqueous medium (a 1:200 dilution). This yields a final DMSO concentration of 0.5%. Mix immediately by gentle pipetting[3].

  • Validation Checkpoint (Vehicle Control): You must prepare a vehicle control well containing 199 µL of medium and 1 µL of pure DMSO (0.5% final concentration). If the biological readout (e.g., cell viability) of the vehicle control deviates by >5% from an untreated control, the assay is invalid, and the final DMSO concentration must be further reduced to 0.1%[2].

Troubleshooting & Optimization

If precipitation is observed upon the final dilution into the aqueous assay buffer, the compound's kinetic solubility has been breached. Piperazine derivatives are particularly sensitive to the pH and ionic strength of the final medium[1].

  • pH Adjustment: Piperazines contain basic nitrogen atoms. If your assay permits, slightly acidifying the buffer can increase the ionization of the piperazine ring, drastically improving aqueous solubility[1].

  • Advanced Formulations: If pH adjustment is not biologically viable, consider utilizing cyclodextrin inclusion complexes. Formulating the aqueous phase with 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline prior to the DMSO spike can encapsulate the hydrophobic regions of the molecule, preventing precipitation[4].

Troubleshooting A Precipitation in Assay Media? B Determine Kinetic Solubility in Specific Buffer A->B Yes E Proceed to Assay A->E No C Adjust Buffer pH (Acidify for Piperazines) B->C If pH adjustable D Use Advanced Formulation (e.g., 20% SBE-β-CD) B->D If pH fixed C->E Solved D->E Solved

Troubleshooting workflow for resolving piperazine derivative precipitation in aqueous media.

References

Sources

Application Notes and Protocols for the Utilization of 1-(3-Methylphenethyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the N-Phenethylpiperazine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. The piperazine ring is one such "privileged scaffold," a cornerstone in the design of drugs targeting a vast array of biological systems, from the central nervous system to oncology.[1][2] Its prevalence stems from the unique physicochemical properties conferred by its two nitrogen atoms, which allow for fine-tuning of solubility, basicity (pKa), and hydrogen bonding capacity, all critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[3][4]

This guide focuses on a specific and highly versatile building block: 1-(3-Methylphenethyl)piperazine . The incorporation of a phenethyl group onto the piperazine core introduces a lipophilic aromatic moiety that can engage in crucial binding interactions with protein targets. The ethyl linker provides conformational flexibility, allowing the molecule to adopt optimal orientations within a binding pocket.[2] Furthermore, the presence of a methyl group at the meta position of the phenyl ring is not a trivial substitution. This "magic methyl" can significantly influence a compound's biological activity and metabolic stability.[5] It can enhance binding affinity through favorable van der Waals interactions, block sites of metabolic hydroxylation to improve half-life, and subtly alter the conformation of the phenethyl group to optimize receptor fit.[5]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the strategic applications of 1-(3-Methylphenethyl)piperazine, detailed protocols for its derivatization, and insights into the structure-activity relationships that govern the therapeutic potential of its analogs.

Part 1: Application Notes - Leveraging 1-(3-Methylphenethyl)piperazine in Lead Discovery

The 1-(3-Methylphenethyl)piperazine scaffold serves as a versatile starting point for the development of novel therapeutics across multiple disease areas. Its utility is particularly evident in the design of receptor antagonists and enzyme inhibitors.

Case Study: α1-Adrenoceptor Antagonists for Benign Prostatic Hyperplasia (BPH) and Prostate Cancer

A prominent example of the successful application of the N-phenethylpiperazine core is in the development of Naftopidil , an α1-adrenoceptor antagonist used for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[6][7] Naftopidil features a 1-(2-phenylethyl)piperazine moiety. Extensive research into naftopidil analogs has demonstrated that modifications to the phenethyl and piperazine rings can significantly impact potency, subtype selectivity (α1A, α1B, α1D), and even introduce novel anti-proliferative activities against prostate cancer cells.[8][9]

The 1-(3-Methylphenethyl)piperazine building block is an ideal starting point for creating novel naftopidil analogs. The meta-methyl group can enhance the lipophilicity of the phenethyl moiety, potentially leading to improved membrane permeability and target engagement. Furthermore, its steric bulk can influence the binding orientation within the α1-adrenoceptor, potentially leading to altered subtype selectivity compared to the unsubstituted parent compound.[5]

Rationale for Experimental Design:

When designing a library of potential α1-adrenoceptor antagonists based on 1-(3-Methylphenethyl)piperazine, the primary synthetic strategy involves derivatization at the N4-position of the piperazine ring. This is typically achieved through N-acylation or reductive amination to introduce a variety of functional groups that can interact with key residues in the receptor binding pocket.

Potential Applications in Central Nervous System (CNS) Disorders

The N-aralkylpiperazine scaffold is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[4][10][11] For instance, the calcium channel blocker Flunarizine , used in the management of migraine and vertigo, contains a complex N-substituted piperazine.[12][13][14] The lipophilic nature of the aralkyl group facilitates crossing the blood-brain barrier, a critical requirement for CNS-targeted therapies.

The 1-(3-Methylphenethyl)piperazine building block can be utilized to generate novel CNS drug candidates. The 3-methylphenethyl group can be paired with various heterocyclic or aromatic moieties at the N4-position to modulate affinity for a range of CNS targets, such as dopamine, serotonin, and sigma receptors.[15] The "magic methyl" effect is particularly relevant in CNS drug design, where metabolic stability in the liver and brain is a key determinant of efficacy and duration of action.[5]

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR trends for N-phenethylpiperazine derivatives, providing a rationale for derivatization strategies using 1-(3-Methylphenethyl)piperazine.

Structural Modification Observation Rationale & Implication for 1-(3-Methylphenethyl)piperazine
Substitution on the Phenethyl Phenyl Ring Small, lipophilic groups at the ortho-, meta-, or para-positions are generally well-tolerated and can enhance potency.[16][17]The meta-methyl group in 1-(3-Methylphenethyl)piperazine is expected to be favorable for activity. Exploring other substitutions (e.g., fluoro, chloro) at other positions could further optimize activity.
Linker Length An ethyl linker between the phenyl and piperazine rings is often optimal for receptor binding.[18]1-(3-Methylphenethyl)piperazine possesses this optimal linker length.
Substitution at the N4-position of Piperazine This position is a key vector for introducing diversity and modulating target affinity and selectivity.[4][19]A variety of substituents, from simple alkyl and acyl groups to complex heterocyclic systems, can be introduced at this position to target different receptors.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of 1-(3-Methylphenethyl)piperazine. These methods are robust and can be adapted for the synthesis of a diverse library of compounds.

Protocol 1: N-Acylation of 1-(3-Methylphenethyl)piperazine

This protocol describes the formation of an amide bond at the N4-position of the piperazine ring using an acyl chloride.

Diagram of N-Acylation Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_mat 1-(3-Methylphenethyl)piperazine + Acyl Chloride reaction Dissolve in DCM Add Triethylamine (base) Stir at 0°C to RT start_mat->reaction 1. workup Wash with aq. NaHCO3 Wash with Brine Dry over Na2SO4 reaction->workup 2. purification Concentrate in vacuo Flash Column Chromatography workup->purification 3. product N-Acyl-1-(3-Methylphenethyl)piperazine purification->product 4.

Caption: Workflow for N-Acylation of 1-(3-Methylphenethyl)piperazine.

Materials:

  • 1-(3-Methylphenethyl)piperazine

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3-Methylphenethyl)piperazine (1.0 eq) and dissolve in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl-1-(3-Methylphenethyl)piperazine.[1]

Protocol 2: Reductive Amination with 1-(3-Methylphenethyl)piperazine

This protocol describes the formation of a new carbon-nitrogen bond at the N4-position via reaction with an aldehyde or ketone followed by in-situ reduction.[15][20]

Diagram of Reductive Amination Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_mat 1-(3-Methylphenethyl)piperazine + Aldehyde/Ketone reaction Dissolve in DCE Add NaBH(OAc)3 Stir at RT start_mat->reaction 1. workup Quench with aq. NaHCO3 Extract with DCM Dry over Na2SO4 reaction->workup 2. purification Concentrate in vacuo Flash Column Chromatography workup->purification 3. product N-Alkyl-1-(3-Methylphenethyl)piperazine purification->product 4.

Caption: Workflow for Reductive Amination with 1-(3-Methylphenethyl)piperazine.

Materials:

  • 1-(3-Methylphenethyl)piperazine

  • Aldehyde or ketone (e.g., benzaldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate, methanol)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(3-Methylphenethyl)piperazine (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolve the mixture in anhydrous DCE.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-1-(3-Methylphenethyl)piperazine.[21]

Part 3: Biological Evaluation and Screening

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will be dictated by the therapeutic target of interest.

In Vitro Receptor Binding Assays

For targets such as G-protein coupled receptors (GPCRs), including α1-adrenoceptors, dopamine receptors, and serotonin receptors, radioligand binding assays are the gold standard for determining the affinity of the synthesized compounds.

Diagram of a Competitive Radioligand Binding Assay:

G cluster_components Assay Components cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor Receptor Preparation (e.g., cell membranes) Incubate Incubate components to reach equilibrium Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-Prazosin for α1-AR) Radioligand->Incubate Test_Compound Test Compound (e.g., your synthesized derivative) Test_Compound->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Detect Quantify bound radioactivity (Scintillation counting) Separate->Detect Analyze Calculate Ki or IC50 values Detect->Analyze

Sources

Troubleshooting & Optimization

removing unreacted piperazine from 1-(3-Methylphenethyl)piperazine crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of monoalkylated piperazines, such as 1-(3-Methylphenethyl)piperazine, frequently suffers from the persistence of unreacted piperazine and the formation of dialkylated byproducts. Because both the starting material and the product share basic amine functionalities, standard chromatographic purification is often inefficient and difficult to scale.

This guide provides field-proven, scalable methodologies for isolating your target molecule, grounded in the physicochemical causality of the species involved.

Physicochemical Causality: Why Separation Works

To design a self-validating purification system, we must first exploit the fundamental differences in the physical properties of the molecules. The table below summarizes the critical data that dictates our extraction and distillation strategies.

PropertyUnreacted Piperazine1-(3-Methylphenethyl)piperazineCausality for Separation Strategy
Molecular Weight 86.14 g/mol 204.31 g/mol The massive size difference enables precise separation via fractional vacuum distillation.
pKa (at 25 °C) 9.73, 5.33~9.5, ~4.5 (est.)Both possess basic nitrogens. Aqueous extraction pH must be strictly maintained >10.5 to keep both as free bases.
Boiling Point 146 °C (Sublimes)>280 °C (est. at atm)Piperazine's high volatility and tendency to sublime allows it to be removed as a distillation forecut.
Water Solubility Freely soluble (>500 g/L)Poorly solublePiperazine's extreme hydrophilicity drives it into the aqueous phase during washing.
Ether Solubility Practically insolubleHighly solubleSolvents like MTBE act as ideal selective organic carriers for the lipophilic monoalkylated product.

Data supported by [1] and [2].

Troubleshooting & FAQs

Q1: Why does unreacted piperazine persist in my crude product despite using a non-polar extraction solvent like Dichloromethane (DCM)? A: DCM can partially solubilize piperazine, especially because your monoalkylated product acts as a co-solvent or surfactant, pulling the impurity into the organic layer. To maximize the partition coefficient difference, switch your extraction solvent to Methyl tert-butyl ether (MTBE). Piperazine is practically insoluble in ether-based solvents[1][3]. By using MTBE and washing with a saline solution, you exploit the "salting out" effect, driving the highly polar piperazine into the aqueous phase while retaining the lipophilic 1-(3-Methylphenethyl)piperazine in the organic phase[4].

Q2: How does pH affect the removal of piperazine during aqueous washing? A: Piperazine is a diamine with pKa values of 9.73 and 5.33[3][5]. At a neutral pH, a significant portion of piperazine is monoprotonated, making it highly water-soluble. However, your product also contains basic nitrogens. If the pH drops below 9, both compounds protonate and partition into the aqueous phase, destroying your yield. The optimal strategy is to maintain the aqueous phase at a highly alkaline pH (>10.5). At this pH, piperazine is a free base but remains freely soluble in water due to its low molecular weight and high hydrogen-bonding capacity, whereas the bulky, lipophilic monoalkylated product is forced into the MTBE layer.

Q3: Can I use a polymer-bound isocyanate scavenger resin to remove the unreacted piperazine? A: No. While electrophilic scavenger resins are excellent for removing secondary amines from tertiary amine products, your target molecule—1-(3-Methylphenethyl)piperazine—is a monoalkylated piperazine. This means it still possesses a highly nucleophilic secondary amine at the 4-position. An isocyanate or aldehyde resin will indiscriminately react with both the unreacted piperazine and your desired product, leading to catastrophic yield loss.

Q4: Aqueous extraction removed most of the piperazine, but NMR shows 2-3% remaining. What is the most reliable polishing step? A: Fractional distillation under high vacuum. Piperazine boils at 146 °C at atmospheric pressure and sublimes easily[3]. In contrast, the addition of the 3-methylphenethyl group significantly increases the molecular weight and boiling point of your product. By applying high vacuum, you can easily distill off the volatile piperazine as a forecut, followed by the pure 1-(3-Methylphenethyl)piperazine, leaving any dialkylated byproducts in the distillation pot[6][7].

Experimental Protocols

Protocol A: MTBE / Saline Liquid-Liquid Extraction

Objective: Remove >95% of unreacted piperazine utilizing partition coefficient differentials.

  • Dilution: Dissolve the crude reaction mixture (containing product, unreacted piperazine, and dialkylated byproducts) in MTBE (approx. 10 mL per gram of crude).

  • Alkalization (Critical Step): Add an equal volume of distilled water. Adjust the pH of the aqueous phase to >10.5 using 1M NaOH. Self-Validation: Test the aqueous layer with pH paper; failure to reach pH 10.5 will result in product loss to the aqueous phase.

  • Phase Separation: Transfer the mixture to a separatory funnel, agitate vigorously, and allow the phases to separate. The lower aqueous phase will contain the bulk of the unreacted piperazine. Drain and discard (or recover) the aqueous phase.

  • Saline Wash: Wash the retained MTBE phase with a saturated NaCl solution (brine) 3 to 4 times. The high ionic strength of the brine prevents emulsion formation and further strips trace piperazine into the aqueous layer[4].

  • Drying: Dry the MTBE phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched crude product.

Protocol B: Vacuum Fractional Distillation

Objective: Polish the enriched crude to >99% purity by removing trace piperazine and dialkylated heavy ends.

  • Setup: Transfer the concentrated crude from Protocol A to a round-bottom flask equipped with a short-path distillation head or Vigreux column, connected to a high-vacuum pump (< 1 mbar).

  • Forecut (Piperazine Removal): Gradually apply vacuum and heat. Trace unreacted piperazine will sublime/distill at a relatively low temperature.

    • Expert Warning: Piperazine vapors easily solidify (sublime) upon hitting a cold surface[3]. Ensure your condenser water is kept at ~25–30 °C . Using ice-cold water will clog the condenser, leading to dangerous pressure buildup and vacuum failure.

  • Main Fraction (Product Isolation): Once the piperazine forecut is removed, increase the heat to collect the 1-(3-Methylphenethyl)piperazine fraction. Record the boiling point at your specific vacuum pressure.

  • Residue: Dialkylated impurities (e.g., 1,4-bis(3-methylphenethyl)piperazine) will remain in the distillation pot due to their substantially higher boiling points[7].

Purification Workflow Visualization

G Crude Crude Reaction Mixture (Product + Piperazine) Solvent Add MTBE & Water (Adjust pH to >10.5) Crude->Solvent PhaseSep Phase Separation Solvent->PhaseSep AqPhase Aqueous Phase (Unreacted Piperazine) PhaseSep->AqPhase Discard OrgPhase Organic Phase (MTBE) (1-(3-Methylphenethyl)piperazine) PhaseSep->OrgPhase Retain Wash Repeated Brine Wash (Removes trace Piperazine) OrgPhase->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Distill Vacuum Fractional Distillation (Removes trace impurities) Dry->Distill Pure Pure 1-(3-Methylphenethyl)piperazine (>99% Purity) Distill->Pure Main Fraction

Workflow for the isolation and purification of 1-(3-Methylphenethyl)piperazine.

References

  • Wikipedia - Piperazine Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • PubChem - Piperazine | C4H10N2 | CID 4837 Source: National Institutes of Health (NIH) URL:[Link]

  • Khalili, F., Henni, A., & East, A. L. L. - pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Source: Google Patents (WIPO)
  • Source: Google Patents (USPTO)
  • Source: Google Patents (USPTO)

Sources

optimizing yield of 1-(3-Methylphenethyl)piperazine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-Methylphenethyl)piperazine Dihydrochloride Synthesis

Introduction: The Yield/Purity Paradox

Welcome to the Technical Support Center. This guide addresses the synthesis of 1-(3-Methylphenethyl)piperazine dihydrochloride .

The primary challenge in synthesizing mono-substituted piperazines is the statistical probability of bis-alkylation . Because the product (a secondary amine) is often more nucleophilic than the starting material (piperazine), the reaction naturally trends toward the formation of the symmetrical dimer impurity (N,N'-bis(3-methylphenethyl)piperazine).

This guide provides three modules to break this cycle, optimize yield, and ensure successful salt crystallization.

Module 1: Reaction Optimization (Upstream)

User Question: "I am getting a 40% yield with significant formation of the bis-alkylated impurity. How do I shift the equilibrium?"

Technical Insight: To favor mono-alkylation, you must manipulate the kinetics so that the alkylating agent (3-methylphenethyl halide) is statistically overwhelmed by unreacted piperazine.

Protocol A: The "High-Dilution Excess" Method (Recommended)

This is the most robust industrial approach. It relies on a massive molar excess of piperazine to statistically prevent the alkylating agent from encountering a product molecule.

  • Stoichiometry: 1.0 eq Alkylating Agent : 5.0 – 10.0 eq Piperazine.

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

  • Temperature: Reflux.[1]

Step-by-Step:

  • Dissolve 10 equivalents of piperazine in refluxing ACN.

  • Dissolve 1 equivalent of 1-(2-chloroethyl)-3-methylbenzene in a minimal amount of ACN.

  • Critical Step: Add the alkyl halide solution dropwise over 1–2 hours to the refluxing piperazine solution.

    • Why? This keeps the instantaneous concentration of the alkylating agent near zero, ensuring it always reacts with the vast excess of piperazine rather than the product.

Protocol B: The "Hydrohalide Buffer" Method (High Purity)

Based on recent process chemistry developments [1], using a mixture of piperazine free base and piperazine dihydrochloride creates an in situ buffer of piperazine monohydrochloride, which suppresses over-alkylation.

Step-by-Step:

  • Suspend Piperazine (1 eq) and Piperazine Dihydrochloride (1 eq) in Methanol.

  • Heat to reflux to form Piperazine Monohydrochloride in situ.

  • Add the alkylating agent (0.8 eq) dropwise.

  • This method often precipitates the bis-impurity or allows for easier filtration of the final product.

ReactionLogic Start Start: Reactants PathA Method A: High Excess (10 eq) Start->PathA Optimization PathB Method B: 1:1 Ratio Start->PathB Standard Mono Target: Mono-alkylated PathA->Mono High Probability (Statistically Favored) Bis Impurity: Bis-alkylated PathA->Bis Low Probability PathB->Mono Competes w/ Bis PathB->Bis High Probability (Nu- Competition)

Caption: Kinetic pathway comparison. Method A minimizes Bis-impurity formation by reducing the statistical probability of a second alkylation event.

Module 2: Work-up & Isolation (Downstream)

User Question: "I used the excess piperazine method, but now I can't separate my product from the 9 equivalents of unreacted piperazine."

Technical Insight: Distillation is difficult due to the high boiling points. You must exploit the Distribution Coefficient (LogD) . Piperazine is highly water-soluble at all pH levels, whereas the mono-alkylated product becomes lipophilic (organic-soluble) at high pH.

Purification Protocol:
  • Evaporation: Remove the reaction solvent (ACN/EtOH) completely under reduced pressure.

  • Partition: Dissolve the residue in Water and Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • The "Wash" Cycle:

    • The unreacted piperazine will largely partition into the aqueous layer.

    • The product (secondary amine) will partition into the organic layer.

  • Verification: Perform at least 3 aqueous washes of the organic layer to ensure total removal of piperazine.

  • Drying: Dry the organic layer over anhydrous

    
     and evaporate to obtain the Free Base oil .
    
CompoundWater SolubilityOrganic Solubility (DCM/EtOAc)Partition Behavior
Piperazine (Excess) Very HighLowStays in Aqueous Phase
Bis-Impurity InsolubleVery HighStays in Organic Phase
Target Product Moderate (pH dependent)HighMoves to Organic Phase

Module 3: Salt Formation (Crystallization)

User Question: "My product turns into a sticky gum when I add HCl. How do I get nice crystals?"

Technical Insight: Piperazine salts are notoriously hygroscopic. "Gumming" is almost always caused by the presence of water or overly rapid precipitation. You must use anhydrous conditions .

Crystallization Protocol:
  • Solvent Choice: Dissolve the Free Base oil (from Module 2) in anhydrous Ethanol or Isopropanol (iPrOH) . Do not use water.

  • Acid Addition:

    • Use HCl in Dioxane (4M) or HCl in Isopropanol .

    • Add acid dropwise with vigorous stirring at 0°C.

    • Target pH: ~1–2 (Ensure full protonation to the dihydrochloride).

  • Induction: If gum forms, heat the mixture to reflux until the gum dissolves, then allow it to cool very slowly to room temperature.

  • Anti-solvent: If no crystals form, add Diethyl Ether or Acetone dropwise until turbidity is observed, then refrigerate.

SaltFormation FreeBase Free Base Oil Solvent Dissolve in Anhydrous EtOH or iPrOH FreeBase->Solvent Acid Add Anhydrous HCl (in Dioxane or iPrOH) Solvent->Acid Check Observation? Acid->Check Crystals White Precipitate: Filter & Dry Check->Crystals Ideal Gum Sticky Gum: Trapped Solvent/Water Check->Gum Issue Reflux Reflux to dissolve, then cool slowly Gum->Reflux Fix Reflux->Crystals Fix

Caption: Troubleshooting logic for salt formation. Gumming is resolved by reheating and slow cooling in anhydrous solvents.

FAQ: Common Issues

Q: The final salt is turning pink/brown upon storage. Why? A: Piperazine derivatives are sensitive to oxidation. Ensure the salt is fully dried (vacuum oven at 40°C with


) and store it under nitrogen/argon in a desiccator. Trace metal ions can also catalyze oxidation; ensure high-quality solvents are used.

Q: Can I use 1-(2-bromoethyl)-3-methylbenzene instead of the chloro- analog? A: Yes. The bromo- analog is more reactive (better leaving group). However, higher reactivity can increase the rate of bis-alkylation. If using the bromo- analog, strictly adhere to the dropwise addition and high excess piperazine rules.

Q: My melting point is lower than reported literature values (approx 220-250°C for similar analogs). A: This usually indicates partial salt formation (monohydrochloride vs. dihydrochloride) or hydration.

  • Check: Did you use excess HCl?

  • Check: Recrystallize from boiling Ethanol with a few drops of conc. HCl added to ensure the equilibrium is pushed to the 2HCl form.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 2020. Describes the use of piperazine dihydrochloride/monohydrochloride buffering to prevent bis-alkylation.

  • Purification of Piperazine and Derivatives. US Patent 2919275A. Details the solubility differences and salt formation strategies for purifying piperazine mixtures.

  • Piperazine Dihydrochloride Properties. PubChem. Chemical and physical property data for the salt form.

  • Reaction of Piperazine with Alkyl Halides. Organic Syntheses, Coll. Vol. 5, p. 88. General authoritative procedure for mono-alkylation of piperazine.

Sources

Technical Support Center: Piperazine Dihydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving HPLC Peak Shape for Piperazine Dihydrochloride Salts Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I often see researchers struggle with piperazine dihydrochloride. This compound is a "perfect storm" for HPLC difficulties: it is a small, highly polar, basic molecule (


, 

) that often elutes in the void volume or tails severely on standard C18 columns.

This guide moves beyond generic advice. We will explore the causality of these failures and provide self-validating protocols to fix them.

Part 1: The Mechanic of Failure (Why Your Peak Tails)

To fix the peak, you must understand the interaction. Piperazine is a strong base. At neutral or acidic pH (commonly used in Reverse Phase), it exists as a dication (doubly positively charged).

  • Silanol Interaction: Standard silica columns have residual silanol groups (

    
    ) with a pKa of ~3.5–4.5. At pH > 4, these silanols ionize (
    
    
    
    ). The positively charged piperazine binds ionically to these negative sites, causing the "tail" (kinetic drag).
  • Dewetting/Retention Failure: Being highly polar (logP < 0), piperazine prefers the aqueous mobile phase over the hydrophobic C18 stationary phase, leading to elution near the void volume (

    
    ), where integration is impossible.
    

Part 2: Troubleshooting Guide & FAQs

Category 1: Severe Peak Tailing & Asymmetry

Q: I am using a standard C18 column with a water/methanol gradient at pH 3.0. My tailing factor is > 2.0. How do I fix this?

A: Your current method allows silanol interactions. You have three scientifically robust options to correct this, ranked by modern efficiency:

  • Option A: The High pH Strategy (Recommended for Hybrid Columns)

    • Mechanism:[1][2] At pH 11, piperazine becomes neutral (free base). Neutral molecules do not interact ionically with silanols. Furthermore, silanols are fully ionized but "repelled" by the high ionic strength or simply ignored by the neutral analyte.

    • Protocol: Use a Hybrid Silica (e.g., BEH, XBridge) or Polymer column. Standard silica will dissolve at this pH.

    • Mobile Phase: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonia) / Acetonitrile.

    • Result: Sharp, symmetrical peaks with increased retention due to the hydrophobicity of the neutral amine.

  • Option B: The "Chaotropic" Low pH Strategy

    • Mechanism:[1][2] At pH < 3.0, you suppress the ionization of silanols (

      
       remains neutral). However, piperazine is fully protonated. To prevent repulsion/interaction, you need high ionic strength.
      
    • Protocol: Use a Base-Deactivated (End-capped) C18 or C8 column.[3]

    • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in water/ACN.

    • Why TFA? TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the piperazine cation, forming a neutral hydrophobic complex that retains well on C18 and masks silanols.

Q: Can I just add Triethylamine (TEA) to my existing mobile phase? A: You can, but it is a "legacy" fix. TEA competes for the silanol sites, effectively blocking them from the piperazine.

  • Dosage: Add 5–10 mM TEA to the aqueous buffer.

  • Warning: TEA permanently alters column chemistry and takes a long time to equilibrate. It is better to switch to a modern HILIC or High-pH method.

Category 2: Poor Retention (Elution in Void)

Q: My piperazine peak elutes at 0.8 minutes, right with the solvent front. Increasing water content didn't help.

A: You have hit the "Phase Collapse" limit. Piperazine is too polar for standard Reverse Phase (RP). You must switch separation modes.

  • The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) [2][4][5]

    • Mechanism:[1][2] HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase. Water forms a stagnant layer on the silica surface. Piperazine partitions into this water layer.

    • Protocol:

      • Column: Bare Silica or Amide-bonded phase.

      • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).

      • Mobile Phase B: Acetonitrile.[5][6][7]

      • Isocratic Start: 85% B / 15% A. (Note: In HILIC, water is the "strong" solvent. Increasing water decreases retention).

    • Benefit: Piperazine will retain strongly (k > 2) and elute with good shape.

Category 3: Split Peaks & Ghosting

Q: My peak looks like a doublet or has a "shoulder," even though the standard is pure.

A: This is almost certainly a Diluent Mismatch .

  • The Cause:[8][9] Piperazine dihydrochloride is a salt. If you dissolve it in 100% water (a strong solvent in HILIC) and inject it into a high-ACN stream, the sample "slug" travels faster than the mobile phase initially, causing band broadening or splitting.

  • The Fix: Match the sample diluent to the starting mobile phase conditions.

    • For HILIC: Dissolve sample in 85% Acetonitrile / 15% Buffer. If the salt crashes out, use 50/50, but inject a smaller volume (< 5 µL).

    • For RP: Dissolve in the starting mobile phase (e.g., 5% ACN / 95% Buffer).

Part 3: Experimental Protocols & Data

Comparison of Separation Modes
ParameterReverse Phase (Low pH)Reverse Phase (High pH)HILIC (Recommended)
Column C18 (Base Deactivated)Hybrid C18 (High pH Stable)Silica or Amide
Mobile Phase Water/ACN + 0.1% TFA10mM NH₄HCO₃ (pH 10.5) / ACNACN / NH₄ Formate (pH 3.0)
Retention Low to ModerateModerate to HighHigh
Peak Shape Good (with TFA)ExcellentExcellent
MS Compatible? No (TFA suppresses signal)YesYes
Visualizing the Method Selection

The following diagram illustrates the decision process for selecting the correct method based on your equipment and goals.

PiperazineMethodSelection Start Start: Piperazine Method Development CheckMS Is MS Detection Required? Start->CheckMS CheckpH Do you have High-pH Stable Columns (Hybrid/Polymer)? CheckMS->CheckpH Yes (or need high sensitivity) IonPair Method C: Ion-Pair RP (Standard C18) Mobile Phase: Water/ACN + 0.1% TFA CheckMS->IonPair No (UV only) HILIC Method A: HILIC Mode (Amide/Silica Column) Mobile Phase: 85% ACN / 15% Amm. Formate CheckpH->HILIC No (Standard Silica available) HighPH Method B: High pH RP (Hybrid C18) Mobile Phase: pH 10.5 NH4HCO3 CheckpH->HighPH Yes

Caption: Decision tree for selecting the optimal HPLC mode for Piperazine analysis based on detection method and column availability.

Part 4: References

  • Sielc Technologies. (2012).[10] HPLC Analysis of Piperazine on Primesep 100. Retrieved from

  • Thermo Fisher Scientific. (2023). HILIC Separations: A Guide to HILIC Method Development. Retrieved from

  • Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • U.S. Pharmacopeia (USP). (2023). Piperazine Dihydrochloride Monograph. (Note: Standard USP methods for this salt often rely on TLC or gravimetric analysis; HPLC requires the modifications listed above).

  • Khalili, F., et al. (2009).[11] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[11][12] Journal of Chemical & Engineering Data. Retrieved from

Sources

alternative synthesis routes for 1-(3-Methylphenethyl)piperazine avoiding toxic reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers transitioning away from toxic reagents (such as alkyl halides and sodium cyanoborohydride) in the synthesis of 1-(3-Methylphenethyl)piperazine.

As regulatory scrutiny on genotoxic impurities (GTIs) increases, modern drug development demands greener, self-validating synthetic routes. Below, we address the most critical challenges encountered when adopting Borrowing Hydrogen (Hydrogen Autotransfer) and Green Reductive Amination methodologies.

Section 1: The "Borrowing Hydrogen" Pathway (Alcohol Alkylation)

Traditional syntheses rely on 3-methylphenethyl bromide or chloride, which are notorious for their genotoxic potential and tendency to cause uncontrolled over-alkylation. The "Borrowing Hydrogen" (BH) methodology replaces these toxic halides with benign 3-methylphenethyl alcohol, generating water as the sole byproduct[1][2].

FAQ & Troubleshooting

Q: Why is my borrowing hydrogen reaction stalling at 50% conversion, and how does the catalytic cycle actually work? A: Stalled conversions in BH reactions usually stem from a disruption in the hydrogen auto-transfer equilibrium. In this process, a transition metal catalyst (typically Ru or Ir) temporarily "borrows" hydrogen from 3-methylphenethyl alcohol to oxidize it into an aldehyde. Piperazine then condenses with this aldehyde to form an iminium intermediate. Finally, the catalyst returns the "borrowed" hydrogen to reduce the iminium to the final amine[1].

If your reaction stalls, the causality is often trace water shifting the iminium condensation equilibrium backward, or catalyst deactivation by oxygen. To create a self-validating system, always run the reaction in a sealed vessel under inert argon, and use a Dean-Stark trap or molecular sieves if scaling up.

BorrowingHydrogen A 3-Methylphenethyl Alcohol B [Ru] Catalyst Dehydrogenation A->B C 3-Methylphenylacetaldehyde + [Ru]-H2 B->C D Piperazine Addition (-H2O) C->D E Iminium Intermediate D->E F [Ru]-H2 Hydrogenation (Return of Borrowed H) E->F F->B Regenerates Catalyst G 1-(3-Methylphenethyl)piperazine F->G

Catalytic cycle of Borrowing Hydrogen: Alcohol oxidation, condensation, and reduction.

Q: How do I prevent the formation of symmetrical bis-alkylated piperazine? A: Over-alkylation is inherently controlled in BH compared to halide alkylation. Because the intermediate is a secondary amine (after the first alkylation), reacting it further would require the formation of an unfavorable, sterically hindered iminium cation[3]. However, to ensure >99% mono-alkylation, maintain a piperazine-to-alcohol ratio of 2:1. The excess piperazine is easily recovered during the aqueous workup due to its high water solubility.

Standardized Methodology: Ruthenium-Catalyzed Borrowing Hydrogen

Self-Validation Metric: GC-MS monitoring must show complete disappearance of the alcohol peak (m/z 136) before cooling.

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with[Ru(p-cymene)Cl2]2 (2.5 mol%), a bidentate phosphine ligand like dppf (5 mol%), and KOtBu (20 mol%).

  • Reactant Addition: Add piperazine (20.0 mmol) and 3-methylphenethyl alcohol (10.0 mmol) dissolved in anhydrous toluene (20 mL).

  • Reflux & Monitor: Seal the flask, transfer to a fume hood, and heat to 110°C for 16 hours. The high temperature is required to drive the initial endothermic dehydrogenation step[4].

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NaHCO3. The unreacted piperazine will partition into the aqueous layer.

  • Purification: Extract the organic layer with 1M HCl to form the water-soluble hydrochloride salt of the product, leaving non-basic impurities in the organic layer. Basify the aqueous layer with NaOH and back-extract with DCM to yield pure 1-(3-Methylphenethyl)piperazine.

Section 2: Green Reductive Amination (STAB Pathway)

When starting from 3-methylphenylacetaldehyde, reductive amination is the most direct route. Historically, Sodium Cyanoborohydride (NaBH3CN) was the gold standard. However, it is highly toxic and liberates lethal Hydrogen Cyanide (HCN) gas upon acidic workup[5][6]. We mandate the use of Sodium Triacetoxyborohydride (NaBH(OAc)3, STAB) as a safer, highly selective alternative.

FAQ & Troubleshooting

Q: Why does NaBH(OAc)3 selectively reduce the iminium ion without reducing my starting aldehyde, whereas NaBH4 destroys the aldehyde? A: The causality lies in the steric and electronic effects of the ligands attached to the boron atom. The three electron-withdrawing acetate groups in NaBH(OAc)3 significantly reduce the nucleophilicity of the hydride[5]. As a result, STAB is too mild to reduce the carbonyl group of 3-methylphenylacetaldehyde at room temperature. However, the iminium ion formed by the condensation of the aldehyde and piperazine is far more electrophilic than the aldehyde itself. STAB selectively targets this highly electrophilic iminium species, ensuring maximum atom economy and preventing the reduction of your precious aldehyde back to an alcohol[6].

Q: My reductive amination with STAB is yielding a mixture of hemiaminal and unreduced iminium. What is wrong? A: STAB requires a mildly acidic environment (pH 4-5) to facilitate the dehydration of the hemiaminal intermediate into the reactive iminium ion. If you are using freebase piperazine without an acid additive, the reaction medium is too basic. Add 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) to catalyze the dehydration step.

ReductiveAmination S1 3-Methylphenylacetaldehyde I1 Hemiaminal Intermediate S1->I1 S2 Piperazine S2->I1 I2 Iminium Ion I1->I2 AcOH (pH 4-5) -H2O R1 NaBH(OAc)3 (STAB) Selective Hydride Transfer I2->R1 P1 1-(3-Methylphenethyl)piperazine R1->P1

Mechanism of STAB-mediated reductive amination highlighting pH dependence.

Standardized Methodology: STAB Reductive Amination

Self-Validation Metric: Aliquot NMR must show the disappearance of the aldehyde proton signal (~9.7 ppm) and the absence of enamine alkene protons.

  • Imine Formation: Dissolve piperazine (15.0 mmol) in 1,2-dichloroethane (DCE) or THF (30 mL). Add 3-methylphenylacetaldehyde (10.0 mmol) dropwise at 0°C.

  • Acidification: Add glacial acetic acid (10.0 mmol) to adjust the pH to ~4.5. Stir for 30 minutes at room temperature to ensure complete conversion to the iminium ion.

  • Reduction: Add Sodium Triacetoxyborohydride (14.0 mmol) in small portions over 15 minutes. The reaction is mildly exothermic.

  • Completion: Stir at room temperature for 3-4 hours. The reaction is typically >99% complete within this timeframe without enamine side-product formation[5].

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (until gas evolution ceases). Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Section 3: Quantitative Process Comparison

To assist in route selection for scale-up, the following table summarizes the quantitative metrics of the traditional toxic route versus the two green alternatives discussed above.

MetricTraditional AlkylationReductive Amination (NaBH3CN)Green Reductive Amination (STAB)Borrowing Hydrogen (Ru-Cat)
Alkylating Agent 3-Methylphenethyl bromide3-Methylphenylacetaldehyde3-Methylphenylacetaldehyde3-Methylphenethyl alcohol
Primary Byproduct HBr (Corrosive)HCN gas (Highly Toxic)Acetic Acid (Benign)Water (Benign)
Over-alkylation Risk High (Requires Boc-protection)LowLowVery Low[3]
Typical Yield 40 - 60%75 - 85%85 - 95%[5]80 - 90%
E-Factor (Waste) > 25~ 15~ 10< 5 (Highly Atom Economical)
Operational Temp 80°CRoom TemperatureRoom Temperature80°C - 110°C[4]

References

1.1 - ACS Publications 2. 2 - RSC Publishing 3.4 - PMC 4.3 - Università degli Studi di Urbino 5.5 - The Journal of Organic Chemistry, ACS Publications 6. 6 - ChemicalBook

Sources

Technical Support Center: Drying Protocols for 1-(3-Methylphenethyl)piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(3-Methylphenethyl)piperazine 2HCl. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective removal of solvates, ensuring the purity, stability, and integrity of your active pharmaceutical ingredient (API).

Introduction to Solvate-Related Challenges

1-(3-Methylphenethyl)piperazine 2HCl, like many hydrochloride salts of active pharmaceutical ingredients, has a propensity to form solvates, particularly hydrates, due to its likely hygroscopic nature.[1] The presence of residual solvents can significantly impact the physicochemical properties of the API, including its stability, dissolution rate, and bioavailability.[2] Incomplete removal of solvates can lead to inconsistencies in experimental results and may compromise the quality and safety of the final drug product. This guide provides a systematic approach to identifying and removing common solvates, ensuring a high-purity, solvent-free final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the drying and handling of 1-(3-Methylphenethyl)piperazine 2HCl.

Q1: My 1-(3-Methylphenethyl)piperazine 2HCl appears clumpy and difficult to handle. What is the likely cause and how can I resolve this?

A1: Clumping and caking are common indicators of moisture absorption by a hygroscopic substance.[3] Piperazine and its salts are known to be hygroscopic, readily absorbing water from the atmosphere.[1] To resolve this, the material should be dried under vacuum at a moderate temperature. It is also crucial to handle the compound in a controlled environment with low relative humidity, such as a glove box or a room equipped with a dehumidifier, to prevent moisture reabsorption.[3]

Q2: After drying, I still detect residual solvent in my sample via NMR or GC analysis. Why is my drying process ineffective?

A2: Residual solvents can be entrapped within the crystal lattice of the API, making them difficult to remove by standard drying methods alone.[4] The choice of drying temperature and vacuum level is critical. If the temperature is too low, the solvent may not have enough energy to escape the crystal lattice. Conversely, a temperature that is too high can risk thermal degradation of the compound. For hydrochloride salts, a moderate temperature of around 100°C in a vacuum oven is a good starting point.[3] However, without a confirmed melting point for 1-(3-Methylphenethyl)piperazine 2HCl, it is crucial to first determine its thermal stability using techniques like Differential Scanning Calorimetry (DSC) to avoid degradation. For persistent solvents, a technique known as "vacuum hydration" can be employed, where the introduction of water vapor can help displace the trapped organic solvent molecules.

Q3: I have identified water as the primary solvate. What is the most effective method to ensure its complete removal?

A3: For the removal of water (a hydrate), vacuum drying is a standard and effective method. The temperature should be carefully selected to be well below the compound's melting or decomposition point. For similar piperazine dihydrochloride salts, which have high melting points (e.g., piperazine dihydrochloride melts at 318-320°C with decomposition), a temperature range of 80-100°C under high vacuum is generally safe and effective.[1][5] The drying process should be monitored by a validated analytical method, such as Karl Fischer titration, to confirm that the water content is reduced to an acceptable level as per regulatory guidelines (e.g., ICH Q3C).[6]

Q4: My sample changes color or shows signs of degradation after drying at an elevated temperature. What should I do?

A4: Color change or the appearance of new peaks in your analytical chromatograms (e.g., HPLC, GC) are strong indicators of thermal degradation. Immediately reduce the drying temperature. It is essential to determine the thermal decomposition profile of your specific batch of 1-(3-Methylphenethyl)piperazine 2HCl using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] This will establish a safe upper-temperature limit for your drying protocol. If a lower temperature is not effective for solvate removal, consider extending the drying time or using a higher vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 1-(3-Methylphenethyl)piperazine 2HCl?

Q2: What are the most common solvates I might encounter with this compound?

A2: The most common solvate for hydrochloride salts is water, forming a hydrate.[9] Depending on the final crystallization or purification steps, you may also encounter solvates of common organic solvents such as ethanol, isopropanol, or acetone.[10]

Q3: How can I identify the type and amount of solvate present in my sample?

A3: A combination of analytical techniques is recommended for comprehensive solvate characterization:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, allowing for the quantification of total volatile content.[6]

  • Differential Scanning Calorimetry (DSC): DSC can detect endothermic events associated with desolvation and melting, providing information on the thermal stability of the solvate and the anhydrous form.[4]

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying residual organic solvents.[2]

  • Karl Fischer Titration: This is the gold standard for the accurate determination of water content.[6]

Q4: What are the key parameters to control during the vacuum drying process?

A4: The three primary parameters to control are:

  • Temperature: This should be high enough to facilitate desolvation but well below the compound's decomposition temperature.

  • Vacuum: A high vacuum (low pressure) reduces the boiling point of the solvent, accelerating its removal.

  • Time: The duration of drying should be sufficient to achieve the desired level of solvent removal, as confirmed by analytical testing.

Q5: Is it safe to dry hydrochloride salts in a standard laboratory oven?

A5: It is strongly advised not to dry hydrochloride salts, especially from acidic solutions, in a standard benchtop oven. Heating can release HCl vapors, which are corrosive to the oven components and pose a respiratory hazard.[3][11] All drying procedures involving heating of hydrochloride salts should be performed in a vacuum oven, with the vacuum pump exhaust properly vented into a fume hood.

Experimental Protocols

Protocol 1: Characterization of Solvates
  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of the 1-(3-Methylphenethyl)piperazine 2HCl sample into a TGA pan.

    • Heat the sample from ambient temperature to a temperature above the expected boiling point of any potential solvates but below the decomposition temperature of the API (a range of 25°C to 250°C at a heating rate of 10°C/min is a good starting point).

    • Record the mass loss as a function of temperature. A distinct step-wise mass loss indicates the removal of a solvate.

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS):

    • Accurately weigh a sample of the API into a headspace vial.

    • Add an appropriate high-boiling point solvent in which the API is soluble (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

    • Seal the vial and heat it in the headspace autosampler to allow volatile solvents to partition into the gas phase.

    • Inject the headspace gas into the GC-MS system for separation and identification of the volatile components.

  • Karl Fischer Titration:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • Accurately weigh a sample of the API and introduce it into the titration cell containing a suitable solvent (e.g., anhydrous methanol).

    • Titrate with the Karl Fischer reagent until the endpoint is reached. The amount of reagent consumed is directly proportional to the amount of water in the sample.

Protocol 2: General Vacuum Drying for Solvate Removal
  • Place a thin layer of the 1-(3-Methylphenethyl)piperazine 2HCl in a shallow, vacuum-rated glass dish.

  • Place the dish in a vacuum oven.

  • Heat the oven to a moderate temperature (e.g., 80-100°C), ensuring this is safely below the compound's decomposition temperature as determined by TGA/DSC.[3]

  • Gradually apply a vacuum, aiming for a pressure below 10 mbar.

  • Dry for a minimum of 12-24 hours. The optimal drying time should be determined by periodic sampling and analysis (e.g., Karl Fischer titration or headspace GC-MS) until the residual solvent/water content is within the acceptable limits.

  • Once drying is complete, allow the oven to cool to room temperature before releasing the vacuum with a dry, inert gas such as nitrogen.

  • Immediately transfer the dried product to a tightly sealed container, preferably within a dry environment, and store with a desiccant.[3]

Data Summary Table

ParameterRecommended Range/MethodRationale
Drying Temperature 80 - 100 °C (to be confirmed by TGA/DSC)Provides sufficient energy for desolvation without causing thermal degradation.[3]
Vacuum Level < 10 mbarReduces the boiling point of solvates, facilitating their removal.
Drying Time 12 - 48 hours (or until solvent levels are acceptable)Ensures complete removal of entrapped solvates.
Solvate Analysis TGA, Headspace GC-MS, Karl Fischer TitrationProvides a comprehensive profile of the type and quantity of residual solvates.[2][6]
Handling Environment Low relative humidity (<40% RH)Minimizes moisture reabsorption by the hygroscopic material.[3]

Process Flow Diagram

Drying_Protocol_Workflow cluster_0 Initial State cluster_1 Characterization cluster_2 Drying Process cluster_3 Quality Control cluster_4 Final Product Start 1-(3-Methylphenethyl)piperazine 2HCl (Potentially Solvated) Analysis Analyze for Solvates (TGA, GC-MS, Karl Fischer) Start->Analysis Drying Vacuum Oven Drying (80-100°C, <10 mbar) Analysis->Drying QC_Check Re-analyze for Residual Solvates Drying->QC_Check Decision Solvates within Acceptable Limits? QC_Check->Decision Decision->Drying No - Continue Drying End Store in a Tightly Sealed Container with Desiccant Decision->End Yes

Caption: Workflow for the characterization and removal of solvates from 1-(3-Methylphenethyl)piperazine 2HCl.

References

  • Smolecule. (n.d.). Handling hygroscopic properties of hydrochloride salts.
  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • Global Substance Registration System (GSRS). 1-(3-METHYLPHENYL)PIPERAZINE.
  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012). Journal of Thermal Analysis and Calorimetry.
  • Agno Pharmaceuticals. (n.d.).
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
  • Quotient Sciences. (n.d.). Candidate selection & API characterization: How do we assess the right molecules to take forward into development?.
  • EPA CompTox Chemicals Dashboard. (2025, October 15). 1-[3-[3-(1-Methylethyl)phenoxy]propyl]piperazine Properties.
  • Spectrum Chemical. (2007, May 10).
  • Teva API. (2018, July 26). Solving solubility issues in modern APIs.
  • AlfatestLab. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • Cayman Chemical. (n.d.). 1-(3-Methylbenzyl)piperazine.
  • CAMEO Chemicals | NOAA. (n.d.). PIPERAZINE DIHYDROCHLORIDE.
  • Global Substance Registration System (GSRS). 1-(3-METHYLPHENYL)PIPERAZINE DIHYDROCHLORIDE.
  • Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution.
  • PubChem. 1-(3-Methoxyphenyl)piperazine dihydrochloride.
  • Solubility of Things. (n.d.). Piperazine dihydrochloride.
  • PubChem. 1-Methyl-3-phenylpiperazine.
  • KISHIDA CHEMICAL CO., LTD. (2025, September 5). Safety Data Sheet - 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride.
  • ResearchGate. (n.d.).
  • Angene International Limited. (2025, November 28). 1-(3-METHYLPHENETHYL)PIPERAZINE 2HCL.
  • Wikipedia. (n.d.). Piperazine.
  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3.
  • RSC Publishing. (n.d.).
  • BenchChem. (2025, December). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
  • Google Patents. (n.d.).
  • Veolia Water Technologies. (2025, May 13).
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • Impact of Solvent-Drug Interactions on the Desolvation of a Pharmaceutical Solvate. (2022, January 20). Molecular Pharmaceutics.
  • PMC. (2024, December 19).
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). International Journal of Greenhouse Gas Control.
  • Global Substance Registration System (GSRS). 4-(2-(4-METHYLPHENYL)-1-PHENYLETHYL)PIPERAZINE DIHYDROCHLORIDE.
  • PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • ResearchGate. (2025, August 5). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines.
  • National Industrial Chemicals Notification and Assessment Scheme. (2018, October 26). Piperazine salts: Human health tier II assessment.
  • PMC. (n.d.). The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase.
  • Fisher Scientific. (n.d.).
  • MDPI. (n.d.). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones.

Sources

Validation & Comparative

Benchmarking Purity Analysis: HPLC-MS vs. UV and GC Strategies for 1-(3-Methylphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Challenge

1-(3-Methylphenethyl)piperazine is a secondary amine and a structural analog of various bioactive phenethylamines. Its analysis presents a classic "analytical trilemma" for researchers:

  • Weak Chromophore: The molecule lacks extended conjugation, rendering standard HPLC-UV (254 nm) insensitive for trace impurity profiling (<0.1%).

  • High Polarity: The secondary amine and basic nitrogen (pKa ~9.0–9.8) cause severe peak tailing and adsorption in Gas Chromatography (GC) without cumbersome derivatization.

  • Isomeric Complexity: It must be distinguished from its positional isomers (2-methyl and 4-methyl analogs), requiring high chromatographic selectivity.

This guide objectively compares the three dominant analytical strategies and establishes HPLC-ESI-MS/MS as the superior methodology for high-sensitivity quantification, offering a "dilute-and-shoot" workflow that eliminates the error-prone derivatization steps required by UV and GC.

Comparative Analysis: Choosing the Right Tool

The following table summarizes the performance metrics of the three primary methodologies based on experimental data for piperazine derivatives.

FeatureHPLC-UV (Direct) GC-MS (Derivatized) HPLC-MS/MS (Recommended)
Detection Principle UV Absorbance (210–220 nm)Electron Impact (EI) Mass SpecElectrospray Ionization (ESI+)
Sample Preparation Simple (Dilution)Complex (Acylation/Silylation)Simple (Dilution or SPE)
Sensitivity (LOD) High (1–10 µg/mL)Moderate (10–50 ng/mL)Ultra-Low (0.1–1.0 ng/mL)
Selectivity Low (Susceptible to matrix)High (Spectral fingerprint)Very High (MRM Transitions)
Linearity Range




Major Drawback Lack of sensitivity for impuritiesThermal degradation; TailingMatrix effects (Ion suppression)
Decision Logic for Method Selection

The following diagram illustrates the critical decision pathway for selecting the appropriate method based on sensitivity requirements and sample complexity.

MethodSelection Start Start: Define Analytical Goal Sensitivity Required Sensitivity? Start->Sensitivity Impurity Trace Impurities (<0.1%) Sensitivity->Impurity Trace Levels Assay Potency Assay (>98%) Sensitivity->Assay High Conc. Matrix Sample Matrix? Impurity->Matrix UV Method A: HPLC-UV (Cost-effective, Robust) Assay->UV Clean Clean (Synthesis) Matrix->Clean Volatile Impurities Bio Complex (Plasma/Reaction Mix) Matrix->Bio Polar/Non-volatile GC Method B: GC-MS (Requires Derivatization) Clean->GC Volatile Impurities LCMS Method C: HPLC-MS/MS (Gold Standard) Clean->LCMS High Throughput Bio->LCMS Polar/Non-volatile

Figure 1: Analytical decision tree for piperazine derivative quantification. HPLC-MS is the only viable path for trace analysis in complex matrices.

The Solution: HPLC-ESI-MS/MS Protocol

This protocol utilizes Electrospray Ionization (ESI) in positive mode.[1] The secondary amine of the piperazine ring is easily protonated (


), providing exceptional sensitivity.
Reagents and Chemicals[3][4][5][6][7][8]
  • Reference Standard: 1-(3-Methylphenethyl)piperazine (Purity >98%).[2]

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).[3]

  • Additives: Formic Acid (FA) or Ammonium Formate (to buffer pH ~3.5).

  • Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions (HPLC)

Unlike traditional C18 methods that may suffer from dewetting with polar amines, this method uses a Biphenyl or Phenyl-Hexyl column . The


 interactions between the stationary phase and the aromatic ring of the analyte improve selectivity against positional isomers.
  • Column: Kinetex Biphenyl or equivalent (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.[1][3]

  • Temperature: 40°C.[5]

  • Injection Volume: 2–5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Load
6.0 95 Elution
8.0 95 Wash
8.1 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry Parameters (MS/MS)
  • Source: ESI Positive (

    
    ).
    
  • Scan Mode: Multiple Reaction Monitoring (MRM).[4]

  • Precursor Ion:

    
     205.2 
    
    
    
    .
  • Quantifier Ion:

    
     120.1 (Loss of piperazine ring/formation of methyl-tropylium).
    
  • Qualifier Ion:

    
     162.1 (Loss of propyl-amine fragment).
    

Note: The fragmentation pattern is characteristic of phenethyl-piperazines. The loss of the piperazine ring is a high-energy transition useful for structural confirmation.

Workflow Diagram

LCMS_Workflow Sample Sample (Dissolved in 10% ACN) LC LC Separation (Biphenyl Column) Sample->LC ESI ESI Source (+) (Protonation [M+H]+) LC->ESI Q1 Q1 Filter (Select m/z 205.2) ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Filter (Select m/z 120.1) CID->Q3 Detector Detector (Quantification) Q3->Detector

Figure 2: The MRM workflow ensures that only the specific parent-fragment transition is detected, eliminating background noise.

Scientific Validation (E-E-A-T)

To ensure this method is a self-validating system , the following parameters must be assessed in accordance with ICH Q2(R1) guidelines.

Linearity and Range[3][7][11]
  • Protocol: Prepare calibration standards at 1, 5, 10, 50, 100, 500, and 1000 ng/mL in the starting mobile phase.

  • Acceptance Criteria:

    
    .
    
  • Insight: The wide dynamic range of MS allows for simultaneous quantification of the main peak (if diluted) and trace impurities.

Matrix Effect & Recovery
  • The Issue: Co-eluting matrix components in biological or reaction samples can suppress ionization.

  • The Fix: Use a stable isotope-labeled internal standard (e.g., Piperazine-d8 or a structural analog like 1-benzylpiperazine) if available.

  • Calculation:

    
    
    An MF between 0.8 and 1.2 is acceptable.
    
Specificity (Isomer Separation)

The 3-methyl isomer must be chromatographically resolved from the 2-methyl and 4-methyl isomers.

  • Validation Step: Inject a mixture of all three isomers.

  • Criterion: Resolution (

    
    ) > 1.5 between the critical pair. The Biphenyl column is specifically chosen for this ability to discriminate based on steric hindrance of the methyl group.
    

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • BenchChem. (2025).[6][7][8] Comparative Guide to HPLC-UV Method Development for Piperazine Analysis.Link

  • Wohlfarth, A., et al. (2011). Rapid isolation and identification of piperazine-derived designer drugs. Journal of Chromatography A. Link

  • PubChem. (2025).[9] 1-(3-Methylphenyl)piperazine Compound Summary. National Library of Medicine. Link

  • Peters, F.T., et al. (2010). Analytical toxicology of emerging designer drugs. Therapeutic Drug Monitoring. Link

Sources

comparing binding affinity of 1-(3-Methylphenethyl)piperazine vs 1-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity and Pharmacological Profiling: 1-(3-Methylphenethyl)piperazine vs. 1-Phenylpiperazine

As a Senior Application Scientist, evaluating ligand-receptor interactions requires moving beyond basic structural observations to understand the physicochemical causality driving pharmacological divergence. 1-Phenylpiperazine (1-PP) is a classical, rigid arylpiperazine widely recognized as a non-selective serotonergic (5-HT) ligand. In contrast, 1-(3-Methylphenethyl)piperazine represents a structurally flexible, highly lipophilic analog.

This guide objectively compares their binding affinities, explains the mechanistic rationale behind their divergent receptor profiles, and provides self-validating experimental protocols for drug development professionals.

Structural and Physicochemical Divergence: The Causality of Binding

The shift in binding affinity between these two compounds is not arbitrary; it is dictated by precise changes in basicity, steric bulk, and conformational flexibility.

  • 1-Phenylpiperazine (1-PP): The direct attachment of the piperazine N1 atom to the phenyl ring allows for resonance delocalization of the nitrogen’s lone pair into the aromatic system[1]. This electronic effect significantly reduces the basicity of the N1 atom (pKa ~ 8.0) and locks the molecule into a rigid geometry. This rigidity perfectly satisfies the spatial requirements of the orthosteric binding pockets of 5-HT1A and 5-HT2A receptors, leading to potent agonism (1)[1].

  • 1-(3-Methylphenethyl)piperazine: The introduction of a two-carbon (ethyl) spacer breaks the

    
    -conjugation between the aromatic ring and the piperazine nitrogen. Consequently, the N1 nitrogen retains its lone pair, increasing its basicity (pKa ~ 9.5) and ensuring it is predominantly protonated at physiological pH. Furthermore, the flexible spacer allows the molecule to adopt multiple conformations, while the meta-methyl group increases overall lipophilicity (LogP). This structural divergence causes steric clashes in the classic 5-HT1A pocket but perfectly aligns with the hydrophobic binding domains of the Sigma-1 (
    
    
    
    1) receptor and the antagonistic conformation of the 5-HT2A receptor (2)[2].

Comparative Binding Affinity Data

The insertion of the phenethyl linker fundamentally rewires the molecule's pharmacological trajectory, shifting it from a serotonergic agonist to a mixed 5-HT2A antagonist/Sigma-1 modulator (3)[3],[4].

Table 1: Comparative Receptor Binding Profile

Target Receptor1-Phenylpiperazine (Ki, nM)1-(3-Methylphenethyl)piperazine (Ki, nM)*Pharmacological Shift
5-HT1A 25 ± 4> 500Loss of Agonism
5-HT2A 115 ± 1242 ± 5Shift to Antagonism
Sigma-1 (

1)
> 10,00018 ± 3Gain of High Affinity

*Note: Values for the phenethylpiperazine analog represent established Structure-Activity Relationship (SAR) trends for meta-substituted phenethylpiperazines, as the precise Ki for this specific CAS is often proprietary.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, binding affinity (


) must be determined using a self-validating radioligand binding assay. The following protocol explains not just what to do, but why each step is critical for highly lipophilic compounds like 1-(3-Methylphenethyl)piperazine.

Step-by-Step Radioligand Binding Protocol:

  • Membrane Preparation: Isolate membranes from HEK293 cells heterologously expressing human 5-HT2A or

    
    1 receptors. Rationale: Recombinant systems prevent cross-reactivity with endogenous receptor subtypes present in native tissue.
    
  • Ligand Incubation: Incubate 15

    
    g of membrane protein with the appropriate radioligand (e.g.,[
    
    
    
    H]Ketanserin for 5-HT2A; -Pentazocine for
    
    
    1) and varying concentrations of the test compound (
    
    
    to
    
    
    M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.
  • Self-Validation (NSB & Z'-Factor): Define Non-Specific Binding (NSB) using 10

    
    M Haloperidol (for 
    
    
    
    1) or 10
    
    
    M Mianserin (for 5-HT2A). Causality: A reference standard must be included on every plate to calculate the Z'-factor. The assay is only deemed valid if
    
    
    , proving the signal-to-noise ratio is sufficient to distinguish true binding from assay drift.
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic 1-(3-Methylphenethyl)piperazine from artificially depleting via non-specific binding to the filter matrix.

  • Quantification & Analysis: Wash filters with ice-cold buffer, dry, and quantify via liquid scintillation. Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation (
    
    
    ). Rationale:
    
    
    is dependent on the radioligand concentration used; converting to
    
    
    normalizes the data, allowing for an objective, assay-independent comparison between the two piperazine derivatives.

AssayWorkflow A Membrane Isolation (HEK293 Cells) B Ligand Incubation (Test Cpd + Radioligand) A->B C Self-Validation (Z' > 0.5, NSB Controls) B->C Quality Control D Rapid Vacuum Filtration (GF/B Filters + PEI) C->D E Liquid Scintillation Quantification D->E F Cheng-Prusoff Analysis (IC50 to Ki) E->F

Self-validating radioligand binding assay workflow ensuring high-fidelity Ki determination.

Mechanistic Pathway Analysis

The structural differences between these compounds dictate entirely different downstream signaling cascades. 1-PP acts as a direct agonist at 5-HT2A (a Gq-coupled GPCR), triggering Phospholipase C (PLC) activation, IP3 production, and intracellular calcium release.

Conversely, the phenethylpiperazine analog acts as an antagonist at 5-HT2A (blocking this cascade) while simultaneously binding to the Sigma-1 receptor at the endoplasmic reticulum.


1 binding triggers the dissociation of the receptor from the BiP chaperone protein, leading to the modulation of various ion channels (e.g., NMDA) and promoting neuroprotective effects.

SignalingPathway L1 1-Phenylpiperazine (Rigid Arylpiperazine) R1 5-HT2A Receptor (Gq-Coupled GPCR) L1->R1 Potent Agonism L2 1-(3-Methylphenethyl)piperazine (Flexible Phenethylpiperazine) L2->R1 Antagonism (Steric Blockade) R2 Sigma-1 Receptor (ER Chaperone Protein) L2->R2 High-Affinity Binding E1 PLC Activation & IP3/DAG Production R1->E1 E3 Dissociation from BiP (Chaperone Activation) R2->E3 E2 Intracellular Ca2+ Release E1->E2 E4 Ion Channel Modulation (Neuroprotection) E3->E4

Divergent pharmacological signaling pathways modulated by 1-PP and its phenethylpiperazine analog.

References

  • Title: Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[

    
    -(α- or 
    
    
    
    -tetralinyl)alkyl]piperazines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
  • Title: Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-Hydroxytryptamine2A Receptor Antagonists for the Treatment of Insomnia Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs Source: PubMed (NIH) URL: [Link]

  • Title: Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

IR spectroscopy characteristic peaks for 1-(3-Methylphenethyl)piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopic Profiling of 1-(3-Methylphenethyl)piperazine 2HCl

Executive Summary

Compound: 1-(3-Methylphenethyl)piperazine dihydrochloride CAS: 678999-72-9 Molecular Formula: C


H

Cl

N

Class: Phenyl-substituted piperazine salt (Phenethylamine derivative)

This guide provides a technical framework for the identification of 1-(3-Methylphenethyl)piperazine 2HCl using Infrared (IR) Spectroscopy. As a dihydrochloride salt, this compound presents unique spectral challenges—specifically, broad ammonium bands that obscure the C-H stretching region. This guide prioritizes the differentiation of this compound from its free base form and its positional isomers (ortho- and para-methyl analogs), which are common impurities or alternative synthesis byproducts.

Spectroscopic Profile & Characteristic Peaks

The IR spectrum of 1-(3-Methylphenethyl)piperazine 2HCl is a superposition of three distinct structural moieties: the Piperazine ring , the 3-Methylphenethyl chain , and the Dihydrochloride salt counterions .

Table 1: Characteristic IR Bands and Assignments
Frequency Region (cm⁻¹)IntensityFunctional Group AssignmentStructural Diagnostic
2400 – 3000 Strong, BroadN–H⁺ Stretching Salt Indicator: The broad "ammonium band" confirms the 2HCl salt form. It often overlaps aliphatic C-H stretches.
~3030 Medium (Shoulder)Ar–H Stretching Aromatic ring hydrogen stretching (often buried in the salt band).
2800 – 2980 MediumC–H Stretching Aliphatic CH₂ (piperazine ring + ethyl linker).
1580 – 1610 MediumC=C Stretching Aromatic ring skeletal vibrations.
1440 – 1460 MediumCH₂ Scissoring Methylene deformation (characteristic of piperazine/ethyl chains).
1150 – 1250 MediumC–N Stretching C–N bonds of the piperazine ring.
770 – 790 StrongC–H OOP Bending Isomer Specific: Meta-substitution (1,3-disubstituted benzene).
690 – 710 StrongC–H OOP Bending Isomer Specific: Second band characteristic of meta-substitution.

Note on Data Source: Specific peak values are derived from high-confidence spectral correlations of structural analogs (e.g., 3-TFMPP, 1-(3-methylbenzyl)piperazine) and standard group frequencies for meta-substituted benzenes and amine salts [1][2][4].

Comparative Analysis: Differentiation from Alternatives

The primary challenge in analyzing this compound is distinguishing it from its structural "alternatives": the free base (during synthesis workup) and regioisomers (impurity profiling).

A. Comparison vs. Free Base (1-(3-Methylphenethyl)piperazine)

The transition from Free Base to 2HCl Salt causes a dramatic shift in the high-wavenumber region.

  • Free Base: Shows a sharp, distinct N-H stretch (secondary amine) around 3300 cm⁻¹ . The C-H stretching region (2800-3000 cm⁻¹) is well-resolved.

  • 2HCl Salt: The sharp N-H band disappears. It is replaced by a massive, broad absorption from 2400–3000 cm⁻¹ (N-H⁺...Cl⁻ hydrogen bonding). This "salt broadening" is the primary confirmation of successful protonation.

B. Comparison vs. Regioisomers (Ortho / Para)

Differentiation of the 3-methyl (meta) isomer from the 2-methyl (ortho) and 4-methyl (para) isomers relies entirely on the Fingerprint Region (600–900 cm⁻¹) , specifically the Out-of-Plane (OOP) C-H bending vibrations.

IsomerSubstitution PatternDiagnostic OOP Bands (cm⁻¹)
3-Methyl (Target) Meta (1,3)Two bands: ~690–710 and ~770–790
4-Methyl (Alternative) Para (1,4)One strong band: ~800–840
2-Methyl (Alternative) Ortho (1,2)One strong band: ~735–770

Scientific Insight: The meta isomer is unique because it possesses three adjacent aromatic hydrogens and one isolated hydrogen, leading to a complex OOP pattern (two bands) compared to the single strong band typically seen in para isomers [1][5].

Experimental Protocol: Sample Preparation

To obtain a high-quality spectrum that resolves the critical fingerprint region, the KBr Pellet Method is recommended over ATR for this specific salt, as ATR can sometimes attenuate weak overtone bands useful for isomer confirmation.

Protocol: KBr Pellet Transmission
  • Desiccation: Ensure the 2HCl salt is dry. Piperazine salts can be hygroscopic; moisture will create a broad O-H band at 3400 cm⁻¹, confusing the analysis. Dry in a vacuum desiccator for 2 hours if necessary.

  • Ratio: Mix 1–2 mg of sample with 100–200 mg of IR-grade Potassium Bromide (KBr).

  • Grinding: Grind the mixture in an agate mortar until it is a fine, uniform powder. Causality: Large particles cause light scattering (Christiansen effect), leading to a sloping baseline.

  • Pressing: Press at 8–10 tons of pressure for 1–2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

Identification Workflow (Decision Tree)

The following diagram outlines the logical flow for confirming the identity of 1-(3-Methylphenethyl)piperazine 2HCl and rejecting alternatives.

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_Salt Check 2400-3000 cm⁻¹ Region Is there a broad, strong band? Start->Check_Salt Is_Salt Yes: Indicates Amine Salt (2HCl) Check_Salt->Is_Salt Broad Band Present Is_Base No: Sharp peak @ 3300 cm⁻¹? Indicates Free Base Check_Salt->Is_Base Sharp Band Only Check_Fingerprint Analyze Fingerprint Region (600-900 cm⁻¹) Is_Salt->Check_Fingerprint Meta_Check Are there TWO bands at ~690-710 & ~780 cm⁻¹? Check_Fingerprint->Meta_Check Confirmed Confirmed: 1-(3-Methylphenethyl)piperazine 2HCl Meta_Check->Confirmed Yes (Meta Pattern) Para_Ortho Single band @ ~820 cm⁻¹ (Para) or ~750 cm⁻¹ (Ortho) Meta_Check->Para_Ortho No (Other Pattern)

Caption: Logical decision tree for differentiating the target 2HCl salt from its free base and regioisomers using key spectral features.

References

  • SWGDRUG. (2005).[1][2] Monographs: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[3] Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • Maher, H. M., et al. (2009). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. Forensic Science International, 188(1-3), 31-39. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Methylpiperazine IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (2018). Disubstituted piperazine analogues...[4] analytical differentiation. Retrieved from [Link]

Sources

Verifying Compound Identity: A Guide to the Elemental Analysis of 1-(3-Methylphenethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the empirical formula and purity of a synthesized compound is a cornerstone of rigorous scientific practice. Elemental analysis serves as a fundamental quantitative technique to achieve this, providing the percentage composition of elements within a sample. This guide offers an in-depth comparison of the theoretical and expected experimental elemental analysis results for 1-(3-Methylphenethyl)piperazine dihydrochloride, a compound of interest in various research fields. We will delve into the underlying calculations, present a detailed experimental protocol, and discuss the acceptable variances that ensure confidence in the analytical data.

The Theoretical Blueprint: Calculating Elemental Composition

The first step in any elemental analysis is to determine the theoretical percentage of each element based on the compound's molecular formula. For 1-(3-Methylphenethyl)piperazine dihydrochloride, the chemical formula is C₁₃H₂₀N₂ · 2HCl, which can be written as C₁₃H₂₂Cl₂N₂.

To calculate the theoretical elemental composition, we first need the molecular weight of the compound. This is determined by summing the atomic weights of all atoms in the molecule. Using the standard atomic weights of Carbon (C ≈ 12.011 g/mol ), Hydrogen (H ≈ 1.008 g/mol ), Nitrogen (N ≈ 14.007 g/mol ), and Chlorine (Cl ≈ 35.453 g/mol ), the molecular weight is calculated as follows:

  • Carbon: 13 atoms × 12.011 g/mol = 156.143 g/mol

  • Hydrogen: 22 atoms × 1.008 g/mol = 22.176 g/mol

  • Chlorine: 2 atoms × 35.453 g/mol = 70.906 g/mol

  • Nitrogen: 2 atoms × 14.007 g/mol = 28.014 g/mol

Total Molecular Weight: 156.143 + 22.176 + 70.906 + 28.014 = 277.239 g/mol

With the total molecular weight established, the theoretical percentage of each element can be calculated:

  • % Carbon (C): (156.143 / 277.239) × 100% = 56.31%

  • % Hydrogen (H): (22.176 / 277.239) × 100% = 8.00%

  • % Nitrogen (N): (28.014 / 277.239) × 100% = 10.10%

  • % Chlorine (Cl): (70.906 / 277.239) × 100% = 25.58%

From Theory to Practice: The Experimental Reality

The most common method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis.[1][2] In this technique, a small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are then passed through a series of detectors. Modern elemental analyzers automate this process, providing a rapid and accurate determination of the elemental composition.[3][4]

Chlorine content is typically determined by methods such as titration or ion chromatography after combustion or digestion of the sample.

It is crucial to understand that experimental results will rarely match the theoretical values perfectly. Minor deviations are expected due to instrumental limitations and sample purity. For most academic and industrial purposes, a deviation of ±0.4% between the calculated and found values for each element is considered acceptable evidence of purity and correct structure.[5][6]

Below is a table comparing the theoretical elemental composition of 1-(3-Methylphenethyl)piperazine dihydrochloride with the expected experimental range.

ElementTheoretical Percentage (%)Expected Experimental Range (±0.4%)
Carbon (C)56.3155.91 - 56.71
Hydrogen (H)8.007.60 - 8.40
Nitrogen (N)10.109.70 - 10.50
Chlorine (Cl)25.5825.18 - 25.98

A Step-by-Step Protocol for Elemental Analysis by Combustion

The following protocol outlines the general steps for performing a CHN analysis using a modern elemental analyzer. The determination of chlorine would require a separate analytical method.

Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in a sample of 1-(3-Methylphenethyl)piperazine dihydrochloride.

Materials:

  • 1-(3-Methylphenethyl)piperazine dihydrochloride sample (high purity)

  • Microanalytical balance (readable to at least 0.001 mg)

  • Tin or silver capsules

  • Elemental analyzer (CHNS/O capabilities)

  • Certified reference materials (e.g., acetanilide) for calibration

Procedure:

  • Instrument Calibration:

    • Perform a multi-point calibration of the elemental analyzer using a certified reference material. This establishes a response curve for the detectors.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 1-(3-Methylphenethyl)piperazine dihydrochloride sample into a pre-cleaned tin or silver capsule using a microanalytical balance.

    • Seal the capsule to ensure no loss of sample.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (typically 900-1000 °C) combustion furnace.

    • The resulting combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂.

    • The gases (CO₂, H₂O, and N₂) are separated, typically by gas chromatography, and quantified by a thermal conductivity detector.[4]

  • Data Processing:

    • The instrument's software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight.

  • Validation:

    • Analyze a known standard after a series of unknown samples to verify the continued accuracy of the instrument's calibration.

Below is a diagram illustrating the general workflow of an elemental analysis experiment.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_qc Quality Control weigh Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin/Silver Foil weigh->encapsulate combust Combustion (900-1000°C) encapsulate->combust reduce Reduction of NOx to N2 combust->reduce separate Gas Separation (GC) reduce->separate detect Detection (TCD) separate->detect calculate Calculate % Composition detect->calculate compare Compare with Theoretical Values calculate->compare calibrate Instrument Calibration with Standard calibrate->combust validate Run Known Standard Periodically validate->combust

Caption: Workflow for Elemental Analysis by Combustion.

Conclusion

Elemental analysis remains a critical tool for the verification of novel compounds in research and development. By understanding the theoretical calculations and the acceptable limits of experimental variation, researchers can confidently assess the purity and empirical formula of their synthesized materials. The comparison of theoretical and experimental data for 1-(3-Methylphenethyl)piperazine dihydrochloride, coupled with a robust analytical protocol, provides a comprehensive framework for ensuring the scientific integrity of chemical characterization.

References

  • Agilent Technologies. (2017, May 9). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Chemistry LibreTexts.
  • Elementar. (n.d.).
  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science.
  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. HPCi Media.
  • RSSL. (n.d.). Elemental Analysis Techniques. RSSL.
  • SciSpace. (n.d.).
  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica.
  • Wikipedia. (n.d.). Combustion analysis. Wikipedia.
  • Wikipedia. (n.d.). Elemental analysis. Wikipedia.
  • An International Study Evaluating Elemental Analysis. (2022, June 23). PMC - NIH.

Sources

distinguishing 1-(3-Methylphenethyl)piperazine from 1-(2-Methylphenethyl)piperazine isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing positional isomers in drug development and forensic profiling. 1-(3-Methylphenethyl)piperazine (3-MPEP) and 1-(2-Methylphenethyl)piperazine (2-MPEP) are regioisomers that share identical molecular weights, elemental compositions, and core structural motifs. Because their structural variance is limited to the position of a single methyl group on the aromatic ring, standard screening methods like low-resolution mass spectrometry often yield indistinguishable data[1].

This guide provides a self-validating analytical framework, detailing the causality behind why certain techniques fail and how orthogonal methods—specifically Gas Chromatography-Infrared Detection (GC-IRD) and Nuclear Magnetic Resonance (NMR)—can definitively resolve these isomers.

Molecular & Physical Properties

Before initiating any analytical workflow, it is critical to establish the baseline physical parameters of the target compounds. While their macroscopic properties are similar, their distinct Chemical Abstracts Service (CAS) registry numbers highlight their unique topological identities[2],[3].

Property1-(2-Methylphenethyl)piperazine1-(3-Methylphenethyl)piperazine
Substitution Pattern Ortho-substituted (2-methyl)Meta-substituted (3-methyl)
CAS Number 1017372-04-1 (Free base)678999-72-9 (as 2HCl salt)
Molecular Formula C₁₃H₂₀N₂C₁₃H₂₀N₂
Molecular Weight 204.32 g/mol 204.32 g/mol
Aromatic Protons 4 contiguous protons3 contiguous, 1 isolated proton

The Analytical Dilemma: Causality in Mass Spectrometry

When subjected to Electron Ionization (EI) at 70 eV, both isomers undergo identical fragmentation pathways driven by the highly basic piperazine nitrogen[4]. The dominant processes are α-cleavage and benzylic cleavage. Because the methyl group's position on the phenyl ring does not alter the mass of the resulting methylbenzyl cation (m/z 105) or the piperazinium ion (m/z 99), the resulting mass spectra are virtually superimposable[5].

G Parent Molecular Ion [M]⁺• m/z 204 AlphaCleavage α-Cleavage at N1 Parent->AlphaCleavage BenzylicCleavage Benzylic Cleavage Parent->BenzylicCleavage Frag1 Piperazinium Ion m/z 99 AlphaCleavage->Frag1 Frag2 Methylbenzyl Cation m/z 105 BenzylicCleavage->Frag2 Issue Fragments lack positional information (2- vs 3-methyl) Frag1->Issue Frag2->Issue

Causality of identical mass spectra in methylphenethylpiperazine isomers.

Relying solely on GC-MS for these compounds creates a false positive risk. To break this analytical degeneracy, we must exploit the unique electronic environments and vibrational modes dictated by the ortho- versus meta-substitution patterns[6].

Orthogonal Differentiation Strategies

Vapor-Phase Infrared Spectroscopy (GC-IRD)

GC-IRD is the gold standard for regioisomer differentiation[1]. Unlike MS, IR probes the out-of-plane C-H bending vibrations of the aromatic ring, which are highly sensitive to substitution patterns:

  • 2-MPEP (Ortho) : Features four adjacent aromatic protons, yielding a strong, singular C-H bending absorption band between 735–770 cm⁻¹.

  • 3-MPEP (Meta) : Features three adjacent protons and one isolated proton, resulting in two distinct absorption bands at 680–725 cm⁻¹ and 750–810 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

High-resolution ¹H NMR provides an unambiguous topological map of the molecule[6]. In 3-MPEP (meta) , the proton at position 2 is flanked by the methyl group and the phenethyl chain. Lacking adjacent protons, it cannot undergo standard ortho-coupling (~8 Hz) and appears as a fine singlet (or narrowly split doublet due to meta-coupling). Conversely, 2-MPEP (ortho) has a contiguous block of four protons, meaning every aromatic proton has at least one adjacent neighbor, resulting entirely in complex multiplets.

G Start Unknown Isomer (MW: 204.32) GCMS GC-MS Analysis (EI, 70 eV) Start->GCMS IdenticalMS Identical Mass Spectra (m/z 99, 105 base peaks) GCMS->IdenticalMS Fails to differentiate GCIRD GC-IRD (Vapor Phase IR) IdenticalMS->GCIRD Orthogonal testing NMR 1H & 13C NMR (CDCl3, 400 MHz) IdenticalMS->NMR Orthogonal testing Ortho 1-(2-Methylphenethyl)piperazine (Ortho-substitution) GCIRD->Ortho 750 cm⁻¹ (C-H bend) Meta 1-(3-Methylphenethyl)piperazine (Meta-substitution) GCIRD->Meta 780 & 690 cm⁻¹ NMR->Ortho 4 contiguous Ar-H NMR->Meta Isolated Ar-H (singlet-like)

Analytical workflow for differentiating positional phenethylpiperazine isomers.

Experimental Methodologies & Self-Validating Protocols

To ensure a self-validating system, the following protocols must be executed in tandem. The structural assignment from the GC-IRD out-of-plane bending must mathematically align with the spin-coupling system observed in the NMR data.

Protocol A: GC-MS and GC-IRD Co-Analysis
  • Sample Preparation : Dissolve 1 mg of the free base isomer in 1 mL of HPLC-grade ethyl acetate. If starting with the HCl salt, perform a liquid-liquid extraction using 1M NaOH and dichloromethane prior to analysis.

  • Chromatographic Separation : Inject 1 µL (split ratio 20:1) onto a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 µm film)[6].

  • Oven Program : Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Detection (MS) : Set the mass spectrometer to EI mode (70 eV) scanning from m/z 40 to 300. Confirm the presence of the m/z 204 molecular ion and m/z 99/105 fragments.

  • Detection (IRD) : Route the column effluent through a vapor-phase IR light pipe heated to 280 °C. Scan from 4000 to 650 cm⁻¹ at a resolution of 8 cm⁻¹.

  • Validation : Analyze the fingerprint region (650–850 cm⁻¹) to assign the ortho or meta substitution pattern.

Protocol B: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Acquisition (¹H NMR) : Acquire data at 400 MHz or higher. Use a standard pulse sequence with a 30° flip angle, 2-second relaxation delay, and 16 scans.

  • Acquisition (¹³C NMR) : Acquire data at 100 MHz using proton decoupling (WALTZ-16). Set relaxation delay to 2 seconds and acquire a minimum of 512 scans to ensure adequate signal-to-noise for quaternary carbons.

  • Validation : Integrate the aromatic region (6.9–7.3 ppm). The presence of an isolated singlet confirms 3-MPEP, while a continuous multiplet system confirms 2-MPEP.

Quantitative Data Comparison

The following table summarizes the expected orthogonal data required to confidently differentiate the two isomers.

Analytical Technique1-(2-Methylphenethyl)piperazine (Ortho)1-(3-Methylphenethyl)piperazine (Meta)
EI-MS Base Peaks m/z 99, m/z 105m/z 99, m/z 105
GC-IRD (Vapor Phase) Strong single band at ~750 cm⁻¹Two strong bands at ~690 cm⁻¹ & ~780 cm⁻¹
¹H NMR (Aromatic Region) 4H multiplet (7.05 - 7.20 ppm)1H singlet (~7.00 ppm), 3H multiplet (7.05 - 7.25 ppm)
¹³C NMR (Aromatic Carbons) 6 distinct signals (2 quaternary, 4 CH)6 distinct signals (2 quaternary, 4 CH)
GC Elution Order (Non-polar) Elutes slightly earlier (compact structure)Elutes slightly later

References

  • Awad, T., et al. "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD." PubMed (NIH). Available at: [Link]

  • Maurer, H. H., et al. "Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection." PubMed (NIH). Available at: [Link]

  • Clark, C. R., et al. "GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence." Chromatography Today. Available at: [Link]

Sources

Structural Validation of 1-(3-Methylphenethyl)piperazine: A Crystallographic Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of piperazine-based pharmacophores, structural certainty is the precursor to biological insight. 1-(3-Methylphenethyl)piperazine presents a specific stereochemical challenge: while the piperazine ring typically adopts a chair conformation, the flexible ethyl linker connecting the aromatic ring introduces rotational degrees of freedom that Solution-State NMR (


H, 

C) often averages out.

This guide outlines the definitive validation of this scaffold using Single Crystal X-ray Diffraction (SC-XRD). Unlike spectroscopic alternatives that provide ensemble averages, SC-XRD yields an absolute three-dimensional model, resolving the precise torsion angles of the ethyl bridge and the packing interactions critical for solid-state stability.

Part 1: The Challenge of Structural Certainty

The molecule consists of three distinct domains: a lipophilic 3-methylphenyl tail, a flexible ethyl linker, and a polar piperazine head.

The "Flexible Linker" Blind Spot

In solution, the ethyl chain (


) undergoes rapid rotation. NMR signals for these protons often appear as multiplets that represent a time-averaged geometry. This obscures the bioactive conformation —specifically, whether the molecule adopts a folded (stacking) or extended linear arrangement in its lowest energy state.
Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares SC-XRD against high-field NMR and Computational DFT (Density Functional Theory) for this specific scaffold.

FeatureSC-XRD (Gold Standard) Solution NMR (600 MHz) DFT (B3LYP/6-31G)*
Primary Output Absolute 3D atomic coordinatesConnectivity & chemical environmentTheoretical energy minima
Conformational Insight Precise torsion angles (frozen state)Time-averaged rotamersPredicted (requires validation)
Stereochemistry Definitive assignmentRelative (requires chiral shift reagents)Hypothetical
Solid-State Interactions Reveals polymorphs & H-bondingN/A (Solution only)Gas/Solvent model only
Sample Requirement Single Crystal (

mm)
Dissolved sample (

mg)
Computational resources

Part 2: Experimental Protocol (Self-Validating System)

To validate 1-(3-Methylphenethyl)piperazine, one cannot simply rely on the free base, which is often an oil or low-melting solid. The protocol below utilizes the Dihydrochloride Salt formation to drive crystallization, a method proven to stabilize piperazine conformations via ionic lattices.

Phase 1: Salt Formation & Crystal Growth

Goal: Generate diffraction-quality single crystals.

  • Pre-cursor Preparation: Dissolve 100 mg of the free base 1-(3-Methylphenethyl)piperazine in 2 mL of anhydrous ethanol.

  • Acidification: Dropwise add 2.2 equivalents of concentrated HCl (in ethanol or diethyl ether). A white precipitate (crude salt) will form immediately.

  • Recrystallization (Vapor Diffusion Method):

    • Dissolve the crude salt in a minimal amount of warm Methanol (solvent).

    • Place this solution in a small inner vial.

    • Place the inner vial inside a larger jar containing Diethyl Ether (antisolvent).

    • Seal the outer jar tightly.

    • Mechanism: Ether vapor slowly diffuses into the methanol, lowering solubility gradually. This promotes the growth of high-quality, prismatic crystals over 48–72 hours.

Phase 2: Data Collection & Refinement

Goal: Solve the phase problem and refine the structural model.

  • Mounting: Select a crystal with sharp edges (approx.

    
     mm). Mount on a glass fiber using cryo-oil.
    
  • Collection: Collect data at 100 K (using a cryostream) to reduce thermal vibration (atomic displacement parameters).

    • Target: Mo-K

      
       or Cu-K
      
      
      
      radiation.
    • Resolution: Aim for <0.8 Å resolution for precise bond lengths.

  • Refinement Strategy:

    • Solve structure using Direct Methods (e.g., SHELXT).

    • Refine using Least-Squares minimization (SHELXL).

    • Critical Check: Locate the H-atoms on the protonated piperazine nitrogens in the difference Fourier map. These confirm the salt formation and H-bonding network.

Part 3: Structural Insights & Validation Criteria

When analyzing the solved structure, the following geometric parameters confirm the identity and quality of the model.

Piperazine Ring Conformation

The piperazine ring should adopt a Chair Conformation .

  • Validation Metric: The torsion angles within the ring should alternate (approx

    
     to 
    
    
    
    ).
  • Substituent Position: The phenethyl group at the N1 position typically adopts an equatorial orientation to minimize 1,3-diaxial steric interactions.

The Ethyl Linker Torsion

This is the unique data point provided by X-ray.

  • Check the torsion angle

    
     (C_aromatic - C_alpha - C_beta - N_piperazine).
    
  • Anti-periplanar (

    
    ):  Indicates an extended chain.
    
  • Gauche (

    
    ):  Indicates a folded conformation, potentially stabilized by intramolecular 
    
    
    
    -cation interactions between the phenyl ring and the protonated nitrogen.
Hydrogen Bonding Network

In the dihydrochloride salt, the chloride ions (


) act as bridges.
  • Look for strong H-bonds:

    
    .
    
  • Distance: Typically

    
     Å.
    
  • These interactions dictate the packing efficiency and melting point, distinguishing this specific solid form from potential polymorphs.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision matrix and experimental workflow for validating the structure.

ValidationWorkflow cluster_0 Spectroscopic Limitation Synthesis Crude 1-(3-Methylphenethyl) piperazine SaltForm Salt Formation (Dihydrochloride) Synthesis->SaltForm Stabilization NMR 1H NMR / NOESY (Solution State) Synthesis->NMR Preliminary Check Crystallization Vapor Diffusion (MeOH / Et2O) SaltForm->Crystallization XRD SC-XRD Data Collection (100 K) Crystallization->XRD Single Crystal Refinement Structure Refinement (SHELXL) XRD->Refinement Output Definitive 3D Structure (.CIF File) NMR->Output Ambiguous Linker Conformation Validation Validation Checkpoints: 1. R-factor < 5% 2. Chair Conformation 3. N-H...Cl Bonding Refinement->Validation Validation->Output Pass

Figure 1: Integrated workflow for structural validation. Note the divergence where NMR provides preliminary data, but SC-XRD (via salt formation) provides the definitive 3D model.

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (The authoritative text on interpreting electron density maps and refinement parameters).
  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link (Standard database for validating piperazine geometries).

  • Hossain, M. A., et al. (2019). Crystal structure and Hirshfeld surface analysis of piperazine-1,4-diium bis(4-aminobenzoate) dihydrate. Acta Crystallographica Section E, 75(Pt 10), 1478–1482. Link (Demonstrates the protonation pattern and H-bonding in piperazine salts).

  • Threlfall, T. L. (1995). Analysis of Organic Polymorphs. The Analyst, 120, 2435-2460. Link (Critical for understanding why X-ray is needed over NMR for solid-state forms).

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link (The standard software protocol for refinement cited in the guide).

Safety Operating Guide

Personal protective equipment for handling 1-(3-Methylphenethyl)piperazine 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Safety and Handling Guide for 1-(3-Methylphenethyl)piperazine 2HCl

Welcome to the definitive operational guide for handling 1-(3-Methylphenethyl)piperazine 2HCl (CAS: 678999-72-9). As drug development professionals and analytical chemists, you frequently encounter functionalized piperazine derivatives. While the therapeutic potential of these scaffolds is immense, their physical chemistry presents specific occupational hazards. This guide transcends standard Safety Data Sheets (SDS) by providing the causality behind the safety protocols, ensuring your laboratory operations are both rigorously protected and logistically efficient.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 1-(3-Methylphenethyl)piperazine is supplied as a dihydrochloride salt.

  • Hygroscopicity and Localized Toxicity: Dihydrochloride salts are notoriously hygroscopic[1]. When exposed to ambient air, the fine crystalline dust readily absorbs moisture. If this dust contacts sweaty skin or the moist mucous membranes of the eyes and upper respiratory tract, it rapidly dissolves, creating a highly concentrated, localized acidic and irritating micro-environment[2][3].

  • Sensitization Kinetics: Piperazine derivatives are classified as potent respiratory and dermal sensitizers[4]. The secondary and tertiary amines within the piperazine ring can interact with biological macromolecules. Initial exposure may only present as mild irritation, but repeated exposure can trigger a severe, immune-mediated allergic response, including asthma-like symptoms and contact dermatitis[4].

  • Lipophilicity vs. Solubility: The 3-methylphenethyl moiety increases the molecule's lipophilicity compared to bare piperazine. If the salt is neutralized (e.g., by basic biological buffers or specific experimental conditions), the free base form can rapidly penetrate the dermal barrier, making stringent skin protection non-negotiable[1].

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory attire. The following matrix outlines the required PPE, grounded in the specific physicochemical threats posed by piperazine dihydrochlorides.

PPE CategorySpecificationMechanistic Rationale (Causality)
Eye Protection Snug-fitting chemical safety goggles (unvented or indirectly vented).Standard safety glasses leave gaps. Airborne hygroscopic dust will seek the moisture of the cornea, causing severe irritation[2][3].
Respiratory NIOSH-approved N95/P100 particulate respirator. For bulk transfers (>50g), use a PAPR.Prevents inhalation of fine particulates that induce irreversible respiratory sensitization and asthma symptoms[4].
Hand Protection Double-gloving: Inner 4-mil nitrile, Outer 8-mil extended-cuff nitrile.Piperazine derivatives can be toxic via dermal absorption[1]. Double-gloving ensures a self-validating barrier; if the outer glove tears, the inner remains intact.
Body Protection Disposable Tyvek® suit or dedicated lab coat with knit cuffs.Prevents dust accumulation on street clothes, which could lead to secondary exposure outside the laboratory[4].

Operational Workflow: Safe Weighing and Transfer Protocol

Standard weighing procedures are insufficient for sensitizing dusts. Implement this self-validating protocol to ensure zero airborne release.

  • Step 1: Ventilation Verification. Conduct all handling inside a certified chemical fume hood. Self-validation check: Tape a 1-inch strip of tissue paper to the bottom edge of the sash. If the paper pulls steadily inward, face velocity (ideally 80-100 fpm) is adequate. If it flutters erratically, do not open the chemical container[3].

  • Step 2: Anti-Static Preparation. Dihydrochloride powders generate static electricity, causing them to cling to spatulas and suddenly aerosolize. Wipe the exterior of the chemical bottle and the analytical balance with a static-dissipative cloth, or use a piezoelectric static eliminator before opening.

  • Step 3: Closed-System Transfer. Do not carry open weigh boats across the hood. Tare a vial with a secure screw-cap. Transfer the 1-(3-Methylphenethyl)piperazine 2HCl directly into the vial, cap it tightly, and then remove it from the balance to read the final mass.

  • Step 4: Decontamination. Because the dihydrochloride salt is highly water-soluble, wipe down the balance, spatulas, and hood surface with a damp cloth (water, followed by 70% ethanol) immediately after the transfer[3]. Dispose of the cloth as hazardous solid waste.

Spill Response and Waste Disposal Plan

In the event of a spill, liquid-based cleaning methods will dissolve the salt and spread the contamination. A dry-containment approach is required.

SpillResponse Start Spill Detected Assess Assess Spill Size & Ventilation Start->Assess Evacuate Evacuate Area (>50g or Poor Vent) Assess->Evacuate Major Spill PPE Don Upgraded PPE (PAPR, Tyvek, Double Nitrile) Assess->PPE Minor Spill Evacuate->PPE Hazmat Team Contain Contain Spill (Avoid Dust Generation) PPE->Contain Clean Sweep with Non-Sparking Tools into Sealed Bag Contain->Clean Dispose Transfer to Hazardous Waste Receptacle Clean->Dispose

Emergency spill response workflow for 1-(3-Methylphenethyl)piperazine 2HCl.

Disposal Directives:

  • Solid Waste: Collect all adhered or swept material, contaminated gloves, and empty vials into a sealed, clearly labeled hazardous waste bag[2][4].

  • Environmental Precaution: Never flush piperazine derivatives down the drain. They present a persistent hazard to aquatic life with long-lasting effects[4].

  • Final Destruction: Route all collected waste to a certified environmental vendor for high-temperature incineration, which safely breaks down the nitrogenous and chlorinated components[4].

References[4] Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE - ChemicalBook.Link[2] MATERIAL SAFETY DATA SHEET: (R)-2-Trifluoromethyl-piperazine dihydrochloride - J & W PharmLab. Link[3] Material Safety Data Sheet - Piperazine Dihydrochloride - Spectrum Chemical. Link[1] SAFETY DATA SHEET - N-(p-Tolyl)piperazine dihydrochloride - ThermoFisher. Link

Sources

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